Technical Documentation Center

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride
  • CAS: 23701-65-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride in PLP-Dependent Enzymes

Introduction (2S)-2-amino-4-(aminooxy)butanoic acid, commonly known as L-canaline, is a non-proteinogenic amino acid found in certain leguminous plants.[1] Its dihydrochloride salt is a subject of significant interest in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S)-2-amino-4-(aminooxy)butanoic acid, commonly known as L-canaline, is a non-proteinogenic amino acid found in certain leguminous plants.[1] Its dihydrochloride salt is a subject of significant interest in biochemical and pharmaceutical research due to its potent inhibitory effects on a class of enzymes crucial for amino acid metabolism: the pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1][2] This guide provides a comprehensive technical overview of the molecular mechanism by which L-canaline dihydrochloride exerts its inhibitory action, with a particular focus on ornithine aminotransferase (OAT), a key enzyme in the urea cycle and amino acid metabolism.[3][4] Understanding this mechanism is pivotal for researchers and drug development professionals exploring new therapeutic strategies for diseases associated with aberrant PLP-dependent enzyme activity, including certain cancers and genetic disorders.[1][5]

The General Catalytic Cycle of PLP-Dependent Enzymes

To comprehend the inhibitory action of L-canaline, it is first essential to understand the fundamental catalytic mechanism of PLP-dependent enzymes. These enzymes utilize PLP, the active form of vitamin B6, as a coenzyme to catalyze a wide variety of reactions involving amino acids, such as transamination, decarboxylation, and racemization.[6][7]

The catalytic cycle begins with the PLP coenzyme covalently bound to a lysine residue in the enzyme's active site via a Schiff base linkage, forming what is known as an internal aldimine .[6][7] Upon binding of an amino acid substrate, a transaldimination reaction occurs, where the amino group of the substrate displaces the lysine's amino group, forming a new Schiff base with the PLP, termed the external aldimine .[7] This external aldimine is central to all subsequent catalytic steps, as the electron-withdrawing capacity of the pyridinium ring of PLP facilitates the cleavage of bonds at the α-carbon of the substrate.[8]

Molecular Mechanism of Inhibition by L-Canaline

L-canaline acts as a potent inhibitor of many PLP-dependent enzymes, with its toxicity primarily stemming from its ability to react with the PLP cofactor.[2][9] The key to its mechanism lies in the aminooxy functional group, which is highly nucleophilic and readily attacks the electrophilic aldehyde group of PLP.

Formation of a Stable Oxime Adduct

The primary mechanism of action of L-canaline involves the formation of a highly stable oxime with the PLP cofactor within the enzyme's active site.[2][4] This reaction effectively sequesters the PLP, rendering the enzyme inactive.

The process can be delineated as follows:

  • Binding to the Active Site: L-canaline, as a structural analog of ornithine, can enter the active site of enzymes like ornithine aminotransferase.[4]

  • Nucleophilic Attack: The aminooxy group of L-canaline performs a nucleophilic attack on the carbonyl carbon of the PLP aldehyde.

  • Oxime Formation: This is followed by a dehydration reaction, resulting in the formation of a covalent C=N bond characteristic of an oxime. This oxime formation is a well-established reaction between aminooxy compounds and aldehydes or ketones.[10][11]

The resulting PLP-canaline oxime is exceptionally stable, leading to the irreversible inhibition of certain enzymes, most notably ornithine aminotransferase.[2][4]

G cluster_Enzyme PLP-Dependent Enzyme Active Site cluster_Key Legend PLP_Enzyme PLP (Internal Aldimine with Lysine) External_Aldimine Initial Non-covalent Binding PLP_Enzyme->External_Aldimine L-Canaline entry L_Canaline (2S)-2-amino-4-(aminooxy)butanoic acid (L-Canaline) Nucleophilic_Attack Nucleophilic Attack by Aminooxy Group External_Aldimine->Nucleophilic_Attack Proximity and Favorable Orientation Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Attack on PLP aldehyde Oxime_Adduct Stable PLP-Canaline Oxime Adduct (Inactive Enzyme) Tetrahedral_Intermediate->Oxime_Adduct Dehydration H2O H₂O Tetrahedral_Intermediate->H2O key_process Reaction Step key_molecule Molecule/Complex key_arrow --> Process Flow key_dashed --> Byproduct

Caption: Mechanism of L-canaline inhibition of PLP-dependent enzymes.

Structural Insights from the Ornithine Aminotransferase-L-Canaline Complex

X-ray crystallography studies of the human ornithine aminotransferase (OAT) in complex with L-canaline have provided critical insights into the molecular interactions governing this inhibition.[4][12] The crystal structure reveals that L-canaline binds covalently to the PLP cofactor, causing a significant conformational change in the cofactor's orientation within the active site.[3][4]

Specifically, the following active site residues play a crucial role in coordinating L-canaline:

  • Tyr55 and Arg180: These residues form specific contacts with the α-amino and carboxyl groups of L-canaline, respectively.[4] Their involvement highlights the importance of these interactions for substrate recognition and binding, as mutations in these residues are associated with the genetic disorder gyrate atrophy, which is caused by OAT deficiency.[4][12]

This structural data corroborates the biochemical findings and provides a detailed picture of how L-canaline is positioned for its reaction with PLP.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of L-canaline varies among different PLP-dependent enzymes. While it is a potent irreversible inhibitor of ornithine aminotransferase, its effect on other enzymes can be reversible and less pronounced.

EnzymeOrganismType of InhibitionInhibition Constant (K_i) / IC₅₀Reference
Ornithine Aminotransferase (OAT)Rat LiverIrreversible-[2]
Aspartate AminotransferasePig HeartReversible, Non-competitiveK_i = 1.7 x 10⁻⁴ M[13]
Alanine Aminotransferase (AlaAT)Porcine HeartIrreversible55% inhibition at 10⁻⁷ M[14]
Plasmodium falciparum growth--IC₅₀ = 297 nM[5]
L-lysine flux in astrocytes-CompetitiveK_i = 4.6 mM[5]

Experimental Protocols

The investigation of the mechanism of action of L-canaline on PLP-dependent enzymes relies on a combination of enzyme kinetics, spectroscopy, and structural biology techniques.

Workflow for Kinetic Analysis of Irreversible Inhibition

G cluster_prep Preparation cluster_assay Enzyme Assay and Data Collection cluster_analysis Data Analysis Enzyme_Prep Purify PLP-dependent enzyme Assay_Setup Set up reaction mixtures with varying inhibitor concentrations Enzyme_Prep->Assay_Setup Inhibitor_Prep Prepare stock solution of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride Inhibitor_Prep->Assay_Setup Substrate_Prep Prepare substrate and buffer solutions Substrate_Prep->Assay_Setup Spectro Monitor reaction progress using UV-Vis spectrophotometry Assay_Setup->Spectro Progress_Curves Generate progress curves (Absorbance vs. Time) Spectro->Progress_Curves k_obs Determine the observed rate of inactivation (k_obs) from each progress curve Progress_Curves->k_obs k_obs_plot Plot k_obs vs. inhibitor concentration k_obs->k_obs_plot Kinetic_Params Determine kinact and KI from the hyperbolic fit k_obs_plot->Kinetic_Params

Caption: Experimental workflow for kinetic analysis.

Detailed Step-by-Step Methodology for Kinetic Analysis of OAT Inhibition

This protocol outlines a continuous coupled assay for determining the kinetic parameters of irreversible inhibition of ornithine aminotransferase by L-canaline.[15]

1. Reagents and Buffers:

  • Assay Buffer: 100 mM potassium pyrophosphate, pH 8.0.

  • Enzyme: Purified ornithine aminotransferase (OAT).

  • Inhibitor: (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (L-canaline) stock solution.

  • Substrates: L-ornithine and α-ketoglutarate.

  • Coupling Enzyme: Pyrroline-5-carboxylate (P5C) reductase.

  • Reporter Molecule: NADH.

  • PLP Stock Solution.

2. Instrumentation:

  • UV-Vis Spectrophotometer capable of kinetic measurements at 340 nm.[16][17]

  • Temperature-controlled cuvette holder or microplate reader.

3. Experimental Procedure: a. Preparation of Reaction Mixtures:

  • In a series of microcentrifuge tubes or wells of a microplate, prepare reaction mixtures containing assay buffer, α-ketoglutarate, NADH, PLP, and varying concentrations of L-canaline.
  • Include a control reaction with no inhibitor.
  • Pre-incubate the mixtures at a constant temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

4. Data Analysis: a. Generation of Progress Curves:

  • Plot absorbance versus time for each inhibitor concentration to obtain progress curves.

Conclusion

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride is a potent inhibitor of PLP-dependent enzymes, with its mechanism of action centered on the formation of a stable oxime with the PLP cofactor. This interaction is particularly effective against ornithine aminotransferase, leading to its irreversible inactivation. The detailed understanding of this mechanism, supported by structural and kinetic data, provides a solid foundation for the rational design of novel inhibitors targeting PLP-dependent enzymes for therapeutic purposes. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the inhibitory properties of this and other aminooxy-containing compounds.

References

  • Canaline - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Rosenthal, G. A. (1981). A mechanism of L-canaline toxicity. European Journal of Biochemistry, 114(2), 301–304. [Link]

  • Shah, S. A., Shen, B. W., & Brunger, A. T. (1997). Human ornithine aminotransferase complexed with the neurotoxin gabaculine. RCSB PDB. [Link]

  • Swaffar, D. S., et al. (2002). The antiproliferative and immunotoxic effects of L-canavanine and L-canaline. Journal of Immunotoxicology, 1(2), 133-144. [Link]

  • Shah, S. A., et al. (1997). Human ornithine aminotransferase complexed with L-canaline and gabaculine: structural basis for substrate recognition. Structure, 5(8), 1067–1075. [Link]

  • Shen, B. W., et al. (1998). Crystal structure of human recombinant ornithine aminotransferase. Journal of Molecular Biology, 277(1), 81–102. [Link]

  • Martin, F., et al. (2017). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. Metabolites, 7(1), 14. [Link]

  • Ornithine aminotransferase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved March 17, 2026, from [Link]

  • Cho, H. Y., et al. (2014). Two continuous coupled assays for ornithine-δ-aminotransferase. Analytical Biochemistry, 465, 75–81. [Link]

  • Rosenthal, G. A. (2003). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine. The Quarterly Review of Biology, 78(4), 397–432. [Link]

  • Ghosh, S., et al. (2019). Reaction pathway for oxime formation. Scientific Reports, 9(1), 1-9. [Link]

  • Birnbaum, S. M., et al. (1991). Structure-activity studies of L-canaline-mediated inhibition of porcine alanine aminotransferase. Archives of Biochemistry and Biophysics, 288(2), 435–440. [Link]

  • Shapiro, A. B. (2019). How to calculate Kinact and Kobs for irreversible enzyme inhibition? ResearchGate. [Link]

  • Kim, H. R., et al. (1994). Assay of ornithine aminotransferase with ninhydrin. Analytical Biochemistry, 223(2), 205–207. [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Retrieved March 17, 2026, from [Link]

  • Kito, M., et al. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of Biochemistry, 83(1), 201–206. [Link]

  • Ilaria, S., et al. (2024). Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina. International Journal of Molecular Sciences, 25(14), 7931. [Link]

  • Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Journal of Enzyme Inhibition, 9(4), 255-270. [Link]

  • Lowther, J., et al. (2010). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. Molecular BioSystems, 6(9), 1682–1693. [Link]

  • Lee, J. K., et al. (2022). Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes. BMB Reports, 55(9), 423–432. [Link]

  • Lowther, J., et al. (2010). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. Molecular BioSystems, 6(9), 1682-1693. [Link]

  • Liu, D., et al. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences, 6, 14. [Link]

  • Clement, B., et al. (2020). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 25(11), 2647. [Link]

  • Brune, W., et al. (1998). Kinetic analysis of inhibitor actions on enzymes. Revista Ceres, 45(261), 449-462. [Link]

  • Seiler, N., et al. (1996). Inhibition of OAT by L-and DL-canaline: effects of L-ornithine. ResearchGate. [Link]

  • 17.2: Pyridoxal Phosphate (Vitamin B6) - Chemistry LibreTexts. (2024, August 24). Retrieved March 17, 2026, from [Link]

  • Synthesis of Product Class 15: Oximes. (n.d.). Science of Synthesis. Retrieved March 17, 2026, from [Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition - MIT OpenCourseWare. (n.d.). Retrieved March 17, 2026, from [Link]

  • UV/Vis Spectrophotometry - Mettler Toledo. (n.d.). Retrieved March 17, 2026, from [Link]

  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.). Retrieved March 17, 2026, from [Link]

  • SOP for Analysis on UV- Visible Spectrophotometer - Pharmaguideline. (n.d.). Retrieved March 17, 2026, from [Link]

  • Rahiala, E. L., et al. (1971). Inhibition of pyridoxal enzymes by L-canaline. Biochimica et Biophysica Acta (BBA) - Enzymology, 227(2), 337–343. [Link]

Sources

Exploratory

In-Depth Technical Guide on (2S)-2-Amino-4-(aminooxy)butanoic Acid Dihydrochloride: Physicochemical Properties, Mechanistic Pathways, and Experimental Protocols

Executive Summary (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, widely known as L-canaline dihydrochloride, is a non-proteinogenic amino acid derivative with profound implications in metabolic research and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, widely known as L-canaline dihydrochloride, is a non-proteinogenic amino acid derivative with profound implications in metabolic research and drug development[1]. As a potent, mechanism-based inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, it serves as a critical biochemical tool for interrogating polyamine biosynthesis, amino acid metabolism, and cellular proliferation[2]. This whitepaper synthesizes the physicochemical properties of L-canaline, elucidates the causality behind its mechanistic pathways, and provides self-validating experimental protocols for application scientists.

Chemical Identity & Physicochemical Properties

L-canaline is the only naturally occurring amino acid known to possess an O-alkyl hydroxylamine (aminooxy) functionality in its side chain[1]. Derived biologically from the arginase-mediated cleavage of L-canavanine, L-canaline is structurally analogous to ornithine but exhibits vastly different pharmacological behavior[1]. The dihydrochloride salt form is predominantly utilized in laboratory settings to ensure enhanced thermodynamic stability and aqueous solubility[3].

Table 1: Molecular Identity and Physicochemical Data
PropertyValue
IUPAC Name (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride
Molecular Weight 207.05 g/mol [4]
Molecular Formula C4H12Cl2N2O3[3]
CAS Numbers 23701-65-7 (L-isomer)[5]; 65518-20-9 (DL-isomer)[6]; 496-93-5 (Free base)[7]
Parent Compound L-Canaline (MW: 134.13 g/mol )[7]
Solubility Profile H₂O: Highly soluble; DMSO: 1 mg/mL; PBS (pH 7.2): 10 mg/mL[7]

Mechanistic Causality: The PLP-Oxime Pathway

The defining pharmacological feature of L-canaline is its irreversible inhibition of PLP-dependent enzymes, most notably Ornithine Aminotransferase (OAT) and Ornithine Decarboxylase (ODC)[2],[8].

Causality of Inhibition: Standard competitive inhibitors (such as delta-aminovaleric acid) transiently occupy the enzyme's active site and can be displaced by high substrate concentrations[2]. In contrast, L-canaline acts as a mechanism-based inactivator. Its terminal aminooxy group is a powerful nucleophile that specifically attacks the aldehyde group of the PLP cofactor[2]. This reaction forms a highly stable, covalently linked oxime complex, permanently sequestering the cofactor and rendering the holoenzyme irreversibly inactive[]. By simultaneously inhibiting OAT and ODC, L-canaline effectively starves the downstream polyamine biosynthesis pathway of its essential precursors (e.g., putrescine)[10],[8].

MOA Canaline L-Canaline (Aminooxy Group) Oxime Covalent PLP-Oxime Complex Canaline->Oxime Nucleophilic Attack PLP Pyridoxal 5'-phosphate (PLP) (Essential Cofactor) PLP->Oxime OAT Ornithine Aminotransferase (OAT) Oxime->OAT Binds Active Site ODC Ornithine Decarboxylase (ODC) Oxime->ODC Binds Active Site Inact Irreversible Enzyme Inactivation OAT->Inact ODC->Inact Polyamines Polyamine Biosynthesis Arrest (Putrescine Depletion) Inact->Polyamines Pathway Blockade

Fig 1: Mechanism of irreversible inactivation of PLP-dependent enzymes (OAT and ODC) by L-canaline.

Therapeutic Applications & Quantitative Data

Because polyamines are absolute requirements for cell division and growth, L-canaline's capacity to deplete them has positioned it as a compelling candidate in two primary therapeutic domains:

  • Oncology: L-canaline exhibits potent antiproliferative effects against rapidly dividing cells, including peripheral blood mononuclear cells (PBMCs) and pancreatic carcinoma lines (e.g., MIAPaCa-2)[10],[8].

  • Infectious Disease: The malaria parasite Plasmodium falciparum is exceptionally sensitive to polyamine depletion. L-canaline demonstrates robust antimalarial activity and exhibits therapeutic synergism when combined with difluoromethylornithine (DFMO)[8].

Table 2: Quantitative Pharmacological Data
Target / OrganismMetricValueReference
Ornithine Aminotransferase (OAT) Ki (Inhibition Constant)2 µM[7]
Aspartate Aminotransferase Ki (Inhibition Constant)170 µM[2]
Plasmodium falciparum (3D7) IC₅₀ (Growth Inhibition)297 nM[11],[8]
MIAPaCa-2 Pancreatic Cells IC₅₀ (Cytotoxicity)~600 µM[8]

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to design experimental workflows that inherently validate their own outcomes. The following protocols are engineered with internal mechanistic controls to ensure absolute data integrity.

In Vitro OAT Kinetic Inhibition Assay

Objective: To determine the inhibition constant (Ki) of L-canaline against purified OAT. Causality Behind Experimental Choices: Because L-canaline is a mechanism-based irreversible inhibitor, classical Michaelis-Menten competitive models are insufficient. The rate of inhibition is strictly time-dependent. Therefore, pre-incubating the enzyme with the inhibitor before introducing the substrate is a mandatory step to allow the covalent oxime bond to form[2]. System Validation: The assay must include a parallel reaction using hydroxylamine. Hydroxylamine also forms an oxime with PLP but acts as a reversible, non-competitive inhibitor[2]. Dialyzing both samples against free PLP will slowly restore activity in the hydroxylamine control, validating that the L-canaline inhibition is uniquely irreversible[].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute L-canaline dihydrochloride in PBS (pH 7.2) to a stock concentration of 10 mg/mL[7].

  • Pre-Incubation: Incubate 10 nM purified OAT with varying concentrations of L-canaline (0.1 µM to 50 µM) at 37°C for distinct time intervals (0, 10, 20, and 30 minutes).

  • Substrate Addition: Initiate the enzymatic reaction by adding L-ornithine (substrate) and alpha-ketoglutarate (co-substrate).

  • Colorimetric Detection: Add o-aminobenzaldehyde to the mixture. This reagent reacts with the OAT product (pyrroline-5-carboxylate) to form a yellow complex. Measure absorbance at 440 nm using a spectrophotometer.

  • Kinetic Analysis: Plot the pseudo-first-order rate constants against the inhibitor concentration to calculate the exact Ki.

Workflow Prep 1. Reagent Prep L-Canaline + OAT Incubate 2. Pre-Incubation (Time-dependent) Prep->Incubate Substrate 3. Substrate Addition Ornithine + a-KG Incubate->Substrate Detect 4. Colorimetric Detection (440 nm Absorbance) Substrate->Detect Validate 5. System Validation (Hydroxylamine Control) Detect->Validate

Fig 2: Self-validating experimental workflow for OAT kinetic inhibition assays.
Cellular Proliferation & Metabolic Rescue Assay

Objective: To evaluate the antiproliferative effects of L-canaline and confirm its mechanism of action in vitro. Causality Behind Experimental Choices: Cytotoxicity in whole-cell assays can result from non-specific off-target poisoning. To rigorously prove that L-canaline specifically targets polyamine biosynthesis, the experimental design must include a "metabolic rescue" arm[10]. System Validation: By concurrently exposing cells to L-canaline and downstream polyamine metabolites (e.g., putrescine), researchers can assess if the cytotoxic effects are reversed. A successful phenotypic rescue validates the specific biochemical mechanism underlying the toxicity[10].

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., PBMCs or MIAPaCa-2 cells) in a 96-well plate at a density of 1x10⁴ cells/well.

  • Treatment Allocation: Divide the plate into three distinct zones:

    • Vehicle Control

    • L-Canaline Treatment (dose-response ranging from 1 µM to 1 mM)[8]

    • Rescue Treatment (L-Canaline dose-response + 100 µM exogenous putrescine)[10]

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Add WST-8 (CCK-8) reagent, incubate for 2 hours, and measure absorbance at 450 nm to quantify cell viability.

  • Data Interpretation: Calculate the IC₅₀ for both treatment arms. A significant rightward shift in the IC₅₀ curve for the Rescue Treatment confirms polyamine depletion as the primary driver of cytotoxicity.

References

  • [2] Mode of inhibition of ornithine aminotransferase by L-canaline - PubMed. nih.gov. 2

  • [11] L-Canaline | Endogenous Metabolite | MedChemExpress. medchemexpress.com.11

  • [] CAS 496-93-5 (L-Canaline) - BOC Sciences. bocsci.com.

  • [7] L-Canaline (CAS Number: 496-93-5) - Cayman Chemical. caymanchem.com. 7

  • [1] Canaline - Wikipedia. wikipedia.org. 1

  • [4] DL-Canaline dihydrochloride 65518-20-9 wiki - Guidechem. guidechem.com. 4

  • [10] The antiproliferative and immunotoxic effects of L-canavanine and L-canaline - PubMed. nih.gov. 10

  • [8] Antimalarial Activities of Aminooxy Compounds | Antimicrobial Agents and Chemotherapy. asm.org. 8

  • [6] DL-Canaline dihydrochloride | 65518-20-9 - ChemicalBook. chemicalbook.com. 6

  • [3] 2-Amino-4-(aminooxy)butanoic acid dihydrochloride | C4H12Cl2N2O3 | CID 22561663. nih.gov. 3

  • [5] (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride | 23701-65-7. sigmaaldrich.com. 5

Sources

Foundational

An In-Depth Technical Guide to the Structural Analysis of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride Binding Sites

Abstract This technical guide provides a comprehensive exploration of the structural and molecular interactions between (2S)-2-amino-4-(aminooxy)butanoic acid, commonly known as L-canaline, and its primary protein target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the structural and molecular interactions between (2S)-2-amino-4-(aminooxy)butanoic acid, commonly known as L-canaline, and its primary protein targets. L-canaline, a naturally occurring non-proteinogenic amino acid, is a potent inhibitor of pyridoxal-5'-phosphate (PLP)-dependent enzymes, with a particularly well-characterized interaction with ornithine aminotransferase (OAT). Understanding the precise binding mechanisms of this compound is crucial for the fields of enzymology, toxicology, and rational drug design. This document details the key binding sites, the mechanism of inhibition, and provides field-proven methodologies for the structural and kinetic analysis of L-canaline-protein complexes. It is intended for researchers, scientists, and drug development professionals seeking to investigate and leverage the unique inhibitory properties of this molecule.

Introduction: The Significance of L-Canaline

(2S)-2-amino-4-(aminooxy)butanoic acid, or L-canaline, is a structural analog of ornithine where the δ-methylene group is replaced by an oxygen atom. Its dihydrochloride form is a stable salt used in research.[1] Found in leguminous plants, L-canaline is a key defensive compound due to its potent and often irreversible inhibition of essential metabolic enzymes.[2] The primary targets of L-canaline are enzymes that utilize pyridoxal-5'-phosphate (PLP) as a cofactor, a crucial component in amino acid metabolism.

The most extensively studied target of L-canaline is ornithine aminotransferase (OAT) , a mitochondrial enzyme that plays a critical role in the urea cycle and amino acid metabolism by converting L-ornithine to glutamate-γ-semialdehyde.[3][4] Inhibition of OAT by L-canaline has significant physiological consequences, making it a valuable tool for studying enzyme mechanisms and a potential lead compound for therapeutic development. This guide will focus primarily on the structural analysis of the L-canaline binding site within human ornithine aminotransferase.

Mechanism of Inhibition: A Covalent Bond Formation

L-canaline functions as a mechanism-based inhibitor, also known as a suicide inhibitor. The core of its inhibitory action lies in the chemical reactivity of its aminooxy group with the PLP cofactor in the enzyme's active site.[3][5]

The inhibition process can be summarized in the following steps:

  • Initial Binding: L-canaline, mimicking the natural substrate L-ornithine, binds to the active site of the PLP-dependent enzyme.

  • Schiff Base Formation: The amino group of L-canaline initially forms a Schiff base with the aldehyde group of PLP.

  • Oxime Formation: The highly reactive aminooxy moiety of L-canaline then attacks the PLP, forming a stable, covalent oxime linkage.[5] This covalent modification of the cofactor effectively and often irreversibly inactivates the enzyme.

This mechanism underscores the importance of both the structural mimicry of the natural substrate and the presence of the reactive aminooxy group for L-canaline's potent inhibitory activity.

Structural Analysis of the L-Canaline Binding Site in Human Ornithine Aminotransferase (OAT)

The high-resolution crystal structure of human ornithine aminotransferase in complex with L-canaline provides a detailed atomic-level view of the binding interactions. The Protein Data Bank (PDB) entry 2CAN is the primary source for this structural information.[2]

Key Interacting Residues

Within the active site of human OAT, specific amino acid residues play a critical role in recognizing and binding L-canaline. These interactions are crucial for positioning the inhibitor for its covalent reaction with the PLP cofactor.

Interacting ResidueInteraction TypeRole in Binding
Tyr55 Hydrogen BondInteracts with the α-amino group of L-canaline, providing specificity.[3][4]
Arg180 Salt Bridge/Hydrogen BondForms a strong electrostatic interaction with the α-carboxylate group of L-canaline, anchoring it in the active site.[3][4]
Lys292 Covalent Bond (via PLP)The catalytic lysine residue that forms a Schiff base with PLP. L-canaline covalently modifies this PLP cofactor.[1]

The interactions with Tyr55 and Arg180 are particularly significant as they are responsible for the specific recognition of the L-ornithine-like backbone of L-canaline, distinguishing it from other amino acids.[4]

Visualization of the Binding Pocket

The following diagram illustrates the key interactions within the OAT active site.

L_Canaline_Binding_Site cluster_OAT_Active_Site Human OAT Active Site cluster_inhibitor L-Canaline PLP Pyridoxal-5'-Phosphate (PLP) Lys292 Lys292 PLP->Lys292 Schiff Base (pre-inhibition) Tyr55 Tyr55 Arg180 Arg180 L_Canaline (2S)-2-amino-4- (aminooxy)butanoic acid alpha_amino α-Amino Group L_Canaline->alpha_amino alpha_carboxylate α-Carboxylate Group L_Canaline->alpha_carboxylate aminooxy Aminooxy Group L_Canaline->aminooxy alpha_amino->Tyr55 Hydrogen Bond alpha_carboxylate->Arg180 Salt Bridge aminooxy->PLP Covalent Oxime Formation (Irreversible Inhibition) caption L-Canaline Binding in OAT Active Site

Caption: L-Canaline interactions within the OAT active site.

Experimental Protocols for Structural and Kinetic Analysis

To provide a practical guide for researchers, this section outlines key experimental workflows for characterizing the binding of L-canaline to its target enzymes.

Protein Expression and Purification of Human OAT

A prerequisite for any structural or kinetic study is the availability of pure, active protein.

Protocol: Expression and Purification of Recombinant Human OAT

  • Expression Vector: Subclone the full-length human OAT cDNA into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).

  • Bacterial Strain: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed cells in a rich medium (e.g., LB or Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding a suitable concentration of IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g) to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column equilibrated with lysis buffer. Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

  • Elution: Elute the His-tagged OAT with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional but Recommended): For structural studies, further purify the eluted protein using a size-exclusion chromatography column to remove aggregates and other impurities. The buffer should be suitable for long-term storage and downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford or BCA).

Protein_Purification_Workflow start OAT Expression Vector in E. coli culture Cell Culture and Induction start->culture lysis Cell Lysis and Clarification culture->lysis affinity Ni-NTA Affinity Chromatography lysis->affinity sec Size-Exclusion Chromatography affinity->sec end Pure OAT Protein sec->end caption OAT Protein Purification Workflow

Caption: Workflow for recombinant human OAT purification.

X-ray Crystallography of the OAT-L-Canaline Complex

Determining the three-dimensional structure of the enzyme-inhibitor complex is the gold standard for understanding binding interactions.

Protocol: Co-crystallization and Structure Determination

  • Complex Formation: Incubate the purified OAT protein with a molar excess of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (e.g., 5-10 fold molar excess) for a sufficient time to allow for complex formation (e.g., 1-2 hours at 4°C).

  • Crystallization Screening: Use a high-throughput screening method (e.g., sitting-drop or hanging-drop vapor diffusion) to screen a wide range of crystallization conditions (different precipitants, pH, and additives).

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, protein, and inhibitor, as well as the temperature.

  • Cryo-protection: Before X-ray diffraction analysis, soak the crystals in a cryo-protectant solution (e.g., the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing in liquid nitrogen.

  • X-ray Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline and collect diffraction data.

  • Data Processing: Process the diffraction data using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.

  • Structure Solution and Refinement: Solve the structure using molecular replacement with a known structure of OAT (e.g., PDB ID 1OAT) as a search model. Refine the model against the experimental data using software like PHENIX or REFMAC5, and build the L-canaline-PLP adduct into the electron density map using a molecular graphics program like Coot.

  • Validation: Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.

Kinetic Analysis of Irreversible Inhibition

To quantify the potency of L-canaline as an irreversible inhibitor, it is essential to determine the kinetic parameters KI (the inhibitor affinity constant) and kinact (the maximal rate of inactivation).

Protocol: Determination of KI and kinact

  • Assay Principle: Monitor the decrease in OAT enzyme activity over time in the presence of various concentrations of L-canaline. A continuous spectrophotometric assay is often employed, following the production or consumption of a chromophoric substrate or product.

  • Reaction Mixture: In a cuvette, combine a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5), the OAT enzyme at a low nanomolar concentration, and the substrate (e.g., L-ornithine and α-ketoglutarate).

  • Initiation of Inhibition: Start the reaction by adding varying concentrations of L-canaline.

  • Data Acquisition: Monitor the change in absorbance at the appropriate wavelength over time. The rate of the reaction will decrease as the enzyme is progressively inactivated.

  • Data Analysis:

    • For each L-canaline concentration, determine the apparent first-order rate constant of inactivation (kobs) by fitting the progress curves to a single exponential decay equation.

    • Plot the kobs values against the corresponding L-canaline concentrations.

    • Fit the resulting data to the following hyperbolic equation to determine KI and kinact: kobs = (kinact * [I]) / (KI + [I]) where [I] is the concentration of the inhibitor.

Kinetic_Analysis_Workflow start Prepare OAT and L-Canaline Solutions assay Continuous Enzyme Activity Assay (Varying [L-Canaline]) start->assay data_acq Monitor Reaction Progress Curves assay->data_acq k_obs Calculate k_obs for each [L-Canaline] data_acq->k_obs plot Plot k_obs vs. [L-Canaline] k_obs->plot fit Fit to Hyperbolic Equation plot->fit end Determine K_I and k_inact fit->end caption Kinetic Analysis of Irreversible Inhibition

Caption: Workflow for determining kinetic parameters of irreversible inhibition.

Concluding Remarks and Future Directions

The structural and kinetic analysis of the interaction between (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride and its target enzymes, particularly ornithine aminotransferase, provides a clear example of mechanism-based inhibition. The detailed understanding of the binding site, spearheaded by X-ray crystallography, reveals the molecular basis for its potency and specificity. The methodologies outlined in this guide offer a robust framework for researchers to further investigate this and other enzyme-inhibitor systems.

Future research could focus on:

  • Exploring other potential protein targets: While OAT is a primary target, L-canaline's reactivity with PLP suggests it could inhibit other PLP-dependent enzymes. Proteomics-based approaches could identify novel cellular targets.

  • Structure-based drug design: The detailed structural information of the OAT-L-canaline complex can be used as a template for designing more selective and potent inhibitors for therapeutic applications, for instance, in the context of diseases with dysregulated ornithine metabolism.

  • Investigating mechanisms of resistance: Understanding how cells or organisms might develop resistance to L-canaline could provide valuable insights into enzyme evolution and adaptation.

By combining structural biology, enzymology, and chemical biology, the scientific community can continue to unravel the complexities of enzyme inhibition and leverage this knowledge for the advancement of both fundamental science and medicine.

References

  • Shah, S. A., Shen, B. W., & Brunger, A. T. (1997). Human ornithine aminotransferase complexed with L-canaline and gabaculine: structural basis for substrate recognition. Structure, 5(8), 1067–1075. [Link]

  • Kito, M., Sanada, Y., & Katunuma, N. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. The Journal of Biochemistry, 83(1), 201–206. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22561663, 2-Amino-4-(aminooxy)butanoic acid dihydrochloride. [Link]

  • Rahiala, E. L. (1973). Inactivation of ornithine-delta-aminotransferase by L-canaline. Acta chemica Scandinavica, 27(10), 3861–3867. [Link]

  • Shen, B. W., Hennig, M., Hohenester, E., Jansonius, J. N., & Schirmer, T. (1998). Crystal structure of human recombinant ornithine aminotransferase. Journal of molecular biology, 277(1), 81–102. [Link]

Sources

Exploratory

An In-depth Technical Guide to (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride: Safety, Handling, and Research Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, a valuable research chemical. The information presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, a valuable research chemical. The information presented herein is synthesized from publicly available safety data sheets of analogous compounds and scientific literature to ensure a high degree of technical accuracy and practical relevance for laboratory professionals.

Chemical and Physical Properties

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, also known by its synonym L-Canaline dihydrochloride, is a non-proteinogenic amino acid derivative. Understanding its fundamental properties is crucial for its safe handling and effective use in experimental settings.

PropertyValueSource
Molecular Formula C₄H₁₂Cl₂N₂O₃[1]
Molecular Weight 207.06 g/mol [1]
CAS Number 65518-20-9[1]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in waterInferred from related compounds

Hazard Identification and Safety Precautions

  • Skin Irritation: May cause irritation upon contact.

  • Eye Irritation: May cause serious eye irritation or damage.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory discomfort.

  • Harmful if Swallowed: May be harmful if ingested.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound. The following PPE is recommended as a minimum standard:

PPE_Hierarchy cluster_ppe Recommended Personal Protective Equipment Goggles Chemical Safety Goggles (ANSI Z87.1 approved) Compound (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride Goggles->Compound Gloves Nitrile Gloves (or other chemically resistant gloves) Gloves->Compound Coat Laboratory Coat Coat->Compound Respirator N95 Respirator (if generating dust) Respirator->Compound Researcher Researcher Researcher->Goggles Eyes Researcher->Gloves Hands Researcher->Coat Body Researcher->Respirator Respiratory System

Caption: Recommended PPE for handling the compound.

Engineering Controls
  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is essential.

  • Eyewash and Safety Shower: Ensure easy access to an eyewash station and a safety shower.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area should be clean and uncluttered.

  • Weighing: If weighing the solid, do so in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: To prepare a solution, slowly add the solid to the solvent (e.g., water) while stirring to avoid splashing.

  • Cleaning: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.

Storage Guidelines
  • Temperature: Store in a cool, dry, and well-ventilated place.

  • Container: Keep the container tightly closed to prevent moisture absorption.

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.

Accidental Release Measures

Spill_Response cluster_spill Chemical Spill Response Workflow Evacuate Evacuate Immediate Area Assess Assess the Spill (Size and Hazard) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use absorbent material for liquids) PPE->Contain Clean Clean Up Spill (Follow lab-specific procedures) Contain->Clean Dispose Dispose of Waste (As hazardous waste) Clean->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: General workflow for responding to a chemical spill.

Scientific Context and Research Applications

(2S)-2-amino-4-(aminooxy)butanoic acid, primarily in its L-form (L-Canaline), is a potent antimetabolite found in certain leguminous plants.[2] Its utility in research stems from its mechanism of action as an enzyme inhibitor.

The primary molecular target of L-Canaline is ornithine aminotransferase (OAT) , a pyridoxal phosphate-dependent enzyme.[3][4] L-Canaline acts as a potent and often irreversible inhibitor of this enzyme.[5][6] This inhibition occurs through the formation of a stable oxime with the pyridoxal phosphate cofactor, rendering the enzyme inactive.[6]

This specific and potent inhibition of OAT makes L-Canaline a valuable tool for researchers studying:

  • Amino Acid Metabolism: By blocking a key enzyme in ornithine metabolism, researchers can investigate the downstream effects and the roles of related metabolic pathways.[3]

  • Neuroscience: As ornithine and its metabolites are involved in neurotransmitter synthesis, L-Canaline can be used to probe these pathways in the central nervous system.[5]

  • Cancer Research: Altered amino acid metabolism is a hallmark of many cancers. L-Canaline has been investigated for its potential anticancer effects due to its ability to disrupt these metabolic pathways.[2]

  • Parasitology: L-Canaline has shown inhibitory effects on the growth of parasites like Plasmodium falciparum, the causative agent of malaria, making it a lead compound for antimalarial drug development.[5]

The dihydrochloride salt form of (2S)-2-amino-4-(aminooxy)butanoic acid enhances its stability and solubility in aqueous solutions, making it more convenient for use in experimental settings compared to the free base.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dispose of this chemical and its container at a licensed hazardous-waste disposal facility.

References

  • Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of Biochemistry, 83(1), 201-206. [Link]

  • Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of Inhibition of Ornithine Aminotransferase by L-Canaline. The Journal of Biochemistry, 83(1), 201–206. [Link]

  • Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life sciences, 60(19), 1635–1641. [Link]

  • PubChem. (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride. National Center for Biotechnology Information. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Chemical Synthesis of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride

For researchers, scientists, and professionals in drug development, the precise synthesis of non-proteinogenic amino acids is a cornerstone of innovation. (2S)-2-amino-4-(aminooxy)butanoic acid, also known as L-canaline,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise synthesis of non-proteinogenic amino acids is a cornerstone of innovation. (2S)-2-amino-4-(aminooxy)butanoic acid, also known as L-canaline, is a potent insecticide and a valuable building block in medicinal chemistry due to its unique aminooxy functionality[1]. This guide provides an in-depth, technically-focused narrative on a robust and well-established synthetic route to its dihydrochloride salt, emphasizing the strategic decisions and chemical principles that underpin each step of the process.

Strategic Overview of the Synthetic Pathway

The synthesis of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride commences with the commercially available and chiral L-homoserine. The synthetic strategy hinges on a series of protection, activation, substitution, and deprotection steps. The core of this approach is the introduction of the aminooxy moiety at the γ-position of the homoserine backbone.

The overall workflow can be visualized as follows:

Synthetic_Pathway A L-Homoserine B Protection of α-Amino and Carboxyl Groups A->B Protection C N-Cbz-O-methyl-L-homoserine B->C CbzCl, MeOH/SOCl₂ D Activation of γ-Hydroxyl Group C->D Activation E Mesylated Intermediate D->E MsCl, Et₃N F Nucleophilic Substitution with N-Hydroxyphthalimide E->F Substitution G Phthalimide-Protected Intermediate F->G N-Hydroxyphthalimide H Hydrazinolysis (Phthalimide Deprotection) G->H Deprotection I Aminooxy Intermediate H->I Hydrazine J Global Deprotection and Salt Formation I->J Final Deprotection K (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride J->K Acid Hydrolysis

Caption: Overall synthetic workflow from L-homoserine.

Part 1: Protection Strategy for L-Homoserine

The journey begins with the protection of the α-amino and carboxylic acid functionalities of L-homoserine. This is a critical step to prevent unwanted side reactions during the subsequent activation and substitution steps.

Protection of the α-Amino Group

The α-amino group is a potent nucleophile and must be masked. The benzyloxycarbonyl (Cbz) group is an excellent choice for this purpose. It is introduced via the Schotten-Baumann reaction, typically using benzyl chloroformate in the presence of a base.

  • Causality of Choice: The Cbz group is favored due to its stability under a wide range of reaction conditions, yet it can be readily removed by catalytic hydrogenation, a mild method that is unlikely to affect other functional groups in the molecule.

Protection of the Carboxylic Acid Group

The carboxylic acid is protected as a methyl ester. This is conveniently achieved by reacting the N-protected homoserine with methanol in the presence of a catalyst such as thionyl chloride or by using a pre-formed methyl ester of homoserine.

  • Causality of Choice: The methyl ester is a simple and effective protecting group that is stable to the conditions of the subsequent mesylation and substitution reactions. It can be easily hydrolyzed under acidic or basic conditions during the final deprotection step.

Part 2: Activation of the γ-Hydroxyl Group

With the α-amino and carboxyl groups protected, the next step is to activate the primary hydroxyl group at the γ-position for nucleophilic substitution. This is accomplished by converting the hydroxyl group into a better leaving group.

Mesylation of the γ-Hydroxyl Group

The hydroxyl group is converted to a mesylate by reaction with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (Et₃N).

  • Expertise & Experience: The mesylate group is an excellent leaving group, making the subsequent SN2 reaction with the incoming nucleophile highly efficient. The reaction is typically carried out at 0°C to control exothermicity and minimize side reactions.

The structure of the resulting mesylated intermediate is pivotal for the next stage of the synthesis.

Part 3: Introduction of the Aminooxy Moiety

This is the key bond-forming step where the aminooxy functionality is introduced into the molecule.

Nucleophilic Substitution with N-Hydroxyphthalimide

The mesylated intermediate is reacted with N-hydroxyphthalimide in the presence of a base. N-hydroxyphthalimide serves as a protected form of hydroxylamine.

  • Causality of Choice: N-hydroxyphthalimide is an ideal nucleophile for this reaction. It is sufficiently acidic to be deprotonated by a suitable base, and the resulting phthalimido-N-oxy anion is a good nucleophile. The phthalimide group also serves as a robust protecting group for the aminooxy nitrogen, which can be selectively removed later.

This reaction proceeds via an SN2 mechanism, leading to the formation of O-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-[(phenylmethoxy)carbonyl]-l-homoserine Methyl Ester[2].

Part 4: Deprotection and Final Product Formation

The final phase of the synthesis involves the sequential removal of the protecting groups to unveil the target molecule.

Deprotection of the Phthalimide Group

The phthalimide protecting group is selectively removed by hydrazinolysis, using hydrazine hydrate in a suitable solvent like ethanol.

  • Trustworthiness: This is a standard and reliable method for cleaving phthalimides. The reaction forms a stable phthalhydrazide byproduct, which can be easily removed by filtration, driving the reaction to completion. This step exposes the free aminooxy group.

Global Deprotection and Dihydrochloride Salt Formation

The final step involves the simultaneous deprotection of the Cbz group and hydrolysis of the methyl ester. This is typically achieved by heating the intermediate in concentrated hydrochloric acid.

  • Expertise & Experience: Acid hydrolysis is a robust method for the global deprotection of both the Cbz group and the methyl ester. The use of hydrochloric acid also serves to protonate the two basic nitrogen atoms (the α-amino group and the aminooxy group), directly yielding the desired (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride salt. The final product can then be purified by recrystallization.

Experimental Protocols and Data

The following table summarizes the key quantitative data for each step of the synthesis, based on established literature procedures[2].

StepStarting MaterialKey ReagentsProductYield (%)
1 N-Cbz-L-homoserineMethanesulfonyl chloride, TriethylamineN-Benzyloxycarbonyl-O-mesyl-L-serine Methyl EsterQuantitative
2 Mesylated IntermediateN-Hydroxyphthalimide, BaseO-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-[(phenylmethoxy)carbonyl]-l-homoserine Methyl Ester71
3 Phthalimide-Protected IntermediateHydrazine hydrateAminooxy Intermediate-
4 Aminooxy IntermediateConcentrated HCl(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride-

Yields for steps 3 and 4 are often high but can vary depending on the specific reaction and purification conditions.

Detailed Experimental Workflow

Experimental_Workflow cluster_0 Step 1: Mesylation cluster_1 Step 2: Substitution cluster_2 Step 3: Phthalimide Deprotection cluster_3 Step 4: Final Deprotection A Dissolve N-Cbz-O-methyl-L-homoserine in CH₂Cl₂ B Cool to 0°C A->B C Add Triethylamine and Methanesulfonyl Chloride B->C D Stir for 1 hour C->D E Work-up and Purification D->E F React Mesylated Intermediate with N-Hydroxyphthalimide G Base-catalyzed reaction F->G H Purification of Phthalimide-Protected Intermediate G->H I Dissolve Intermediate in Ethanol J Add Hydrazine Hydrate I->J K Reflux J->K L Filter Phthalhydrazide K->L M Isolate Aminooxy Intermediate L->M N Treat Aminooxy Intermediate with Conc. HCl O Heat to Reflux N->O P Cool and Crystallize O->P Q Isolate Final Product P->Q

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride from L-homoserine is a well-defined process that relies on established principles of organic chemistry, including protection group strategies, activation of leaving groups, and nucleophilic substitution. The careful selection of reagents and reaction conditions at each stage ensures high yields and stereochemical integrity. This guide provides a comprehensive framework for researchers to confidently undertake the synthesis of this valuable and versatile non-proteinogenic amino acid.

References

  • Amstrong, K. A. G., et al. (2011). Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids. PMC. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Rosenthal, G. A. (1982). L-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. (Leguminosae). Plant Physiology, 69(5), 1066–1069. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Frankel, M., & Knobler, Y. (1958). Synthesis of α-Amino-γ-halogenobutyric Acids. A New Synthesis of DL-Homoserine. Journal of the American Chemical Society, 80(12), 3147–3149. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride Stock Solutions

Abstract This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (also known as L-Canaline dihydrochloride). Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (also known as L-Canaline dihydrochloride). The protocols outlined herein are intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. Adherence to these guidelines is critical for ensuring the integrity, stability, and performance of the stock solutions, thereby promoting reproducible and reliable experimental outcomes.

Introduction and Scientific Background

(2S)-2-amino-4-(aminooxy)butanoic acid, a structural analogue of ornithine, is a naturally occurring non-proteinogenic amino acid. Its dihydrochloride salt is a common and stable form used in research. The primary chemical feature of interest is the aminooxy group (-O-NH₂), which exhibits high reactivity and selectivity towards carbonyl groups (aldehydes and ketones) under mild aqueous conditions, forming a stable oxime linkage.[1] This specific reactivity, known as oxime ligation, is a cornerstone of bioconjugation chemistry, enabling the precise and stable coupling of molecules for various applications.[2][3]

The ability to form stable conjugates has led to the widespread use of aminooxy-containing compounds in various scientific disciplines, including:

  • Drug Development: As linkers for creating antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

  • Proteomics and Glycobiology: For the selective labeling and detection of glycoproteins and other biomolecules containing or modified to contain carbonyl groups.[3][4][5]

  • Cell Biology: In the development of probes for cellular imaging and functional studies.

The preparation of a high-quality, stable stock solution is the foundational step for the successful application of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride in these and other research areas. This protocol provides a detailed methodology to achieve this, emphasizing the rationale behind each step to ensure both reproducibility and a thorough understanding of the process.

Materials and Reagents

Equipment
  • Analytical balance (readability to at least 0.1 mg)

  • pH meter

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Pipettes (various volumes, calibrated)

  • Sterile conical tubes (e.g., 15 mL and 50 mL)

  • Sterile filtration unit (0.22 µm filter)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.[6][7][8][9][10]

Chemicals and Reagents
  • (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (CAS No: 65518-20-9)[11][12]

  • Solvents:

    • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

    • Sterile, nuclease-free water (for aqueous solutions)

    • Phosphate-buffered saline (PBS), pH 7.4

  • pH adjustment (for aqueous solutions):

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Hydrochloric Acid (HCl)

Compound Properties
PropertyValueSource
Molecular Formula C₄H₁₂Cl₂N₂O₃[11][12]
Molecular Weight 207.06 g/mol [11][12]
Appearance White to off-white solid[13]
Purity ≥95% (recommended)-

Safety and Handling Precautions

3.1. General Safety:

  • Always handle (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride and its solutions within a chemical fume hood.[8]

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7][8][9][10]

  • Avoid inhalation of dust and contact with skin and eyes.[6][7][10]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[6][8][10]

  • Consult the Safety Data Sheet (SDS) for the compound before use for complete safety information.[6][7][9][10]

3.2. Compound-Specific Handling:

  • The compound is hygroscopic and should be stored in a desiccator at the recommended temperature to prevent moisture absorption.[4]

  • Allow the vial to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture.[2][4]

Experimental Protocol: Stock Solution Preparation

This section details the step-by-step procedure for preparing stock solutions of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride. The choice of solvent will depend on the specific downstream application. Anhydrous DMSO is often preferred for long-term storage and for applications where the presence of water could be detrimental to other reagents.[2][4] Aqueous buffers are suitable for immediate use in many biological experiments.

Preparation of a 100 mM Stock Solution in Anhydrous DMSO

This is the recommended solvent for long-term storage due to its ability to prevent hydrolysis and maintain compound integrity.

Workflow Diagram:

G cluster_prep Preparation cluster_storage Storage & Use start Start: Equilibrate Compound weigh Weigh Compound Accurately start->weigh Prevent moisture condensation add_dmso Add Anhydrous DMSO weigh->add_dmso Based on desired concentration dissolve Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve Ensure homogeneity aliquot Aliquot into Cryovials dissolve->aliquot Minimize freeze-thaw cycles store Store at -20°C to -80°C aliquot->store Long-term stability use Thaw Aliquot for Use store->use Use a fresh aliquot for each experiment

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Procedure:

  • Equilibrate: Allow the vial of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride to warm to room temperature before opening. This is a critical step to prevent moisture from condensing onto the hygroscopic solid.[2][4]

  • Weigh: In a chemical fume hood, accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 100 mM solution, weigh out 20.71 mg.

    • Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L * 0.001 L * 207.06 g/mol * 1000 mg/g = 20.71 mg

  • Dissolve: Add the weighed compound to a sterile tube. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of anhydrous DMSO.

  • Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C for long-term stability.[4]

Preparation of a 10 mM Stock Solution in an Aqueous Buffer (e.g., PBS, pH 7.4)

Aqueous solutions are typically prepared for immediate use in biological assays. The stability of the compound in aqueous solution is lower than in DMSO, so fresh preparation is recommended.

Workflow Diagram:

G cluster_prep Preparation cluster_filtration Sterilization & Use start_aq Start: Weigh Compound add_buffer Add Aqueous Buffer start_aq->add_buffer dissolve_aq Dissolve with Mixing add_buffer->dissolve_aq check_ph Check & Adjust pH dissolve_aq->check_ph Ensure optimal pH for stability and downstream application filter Sterile Filter (0.22 µm) check_ph->filter Remove potential microbial contamination use_fresh Use Immediately filter->use_fresh Recommended store_short Short-term Storage (4°C) filter->store_short If immediate use is not possible

Caption: Workflow for preparing an aqueous stock solution.

Step-by-Step Procedure:

  • Weigh: Accurately weigh the required amount of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride. To prepare 10 mL of a 10 mM solution, weigh 20.71 mg.

  • Dissolve: Add the compound to a 15 mL conical tube. Add approximately 8 mL of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Mix: Vortex or use a magnetic stirrer to dissolve the compound completely.

  • pH Adjustment: The dihydrochloride salt will form an acidic solution. Check the pH of the solution and, if necessary, adjust it to the desired pH (typically 7.4 for biological applications) by adding small increments of 1 M NaOH. Be cautious not to overshoot the target pH.

  • Final Volume: Adjust the final volume to 10 mL with the aqueous buffer.

  • Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube. This is crucial for applications involving cell culture or other sterile systems.[13][14]

  • Use and Storage: It is highly recommended to use aqueous solutions fresh. If short-term storage is necessary, store at 4°C for no longer than one week, protected from light. For longer-term storage, aliquoting and freezing at -20°C is possible, but the stability should be validated for the specific application.

Quality Control and Validation

To ensure the reliability of experimental results, it is good practice to perform quality control checks on the prepared stock solutions.

  • Concentration Verification: The concentration of the stock solution can be verified using techniques such as quantitative NMR (qNMR) if an appropriate internal standard is available.

  • Purity Assessment: The purity of the compound in the stock solution can be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). This can also be used to monitor for degradation over time.

  • pH Measurement: For aqueous solutions, always confirm the final pH after dissolution and adjustment.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound does not fully dissolve - Insufficient solvent volume- Low temperature of the solvent- Compound has absorbed moisture- Add a small amount of additional solvent.- Gently warm the solution (up to 37°C).- Use a fresh, properly stored vial of the compound.
Precipitate forms upon freezing - Solution is supersaturated- Solvent is not of high purity- Prepare a more dilute stock solution.- Use high-purity, anhydrous solvents.
Inconsistent experimental results - Degradation of the stock solution- Inaccurate initial weighing- Multiple freeze-thaw cycles- Prepare a fresh stock solution.- Ensure the analytical balance is calibrated.- Use single-use aliquots.
pH of aqueous solution is unstable - Inadequate buffering capacity- Use a buffer with a pKa closer to the target pH.- Increase the buffer concentration.

Conclusion

The preparation of a stable and accurately concentrated stock solution of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride is paramount for its successful use in research and development. By following the detailed protocols and understanding the rationale behind each step, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

  • Kishida Chemical Co., Ltd. (2023, April 24). Safety Data Sheet. Retrieved from [Link]

  • De-code. (n.d.). 2-Amino-4-(aminooxy)butanoic acid dihydrochloride. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2010). Synthesis of Aminooxy and N-Alkylaminooxy Amines for Use in Bioconjugation. The Journal of Organic Chemistry, 75(15), 5198–5204. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22561663, 2-Amino-4-(aminooxy)butanoic acid dihydrochloride. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Enzyme Inhibition Assays Using (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (Common Name: L-Canaline dihydrochloride) Primary Targets: Pyridoxal 5'-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (Common Name: L-Canaline dihydrochloride) Primary Targets: Pyridoxal 5'-Phosphate (PLP)-dependent aminotransferases, specifically Ornithine Aminotransferase (OAT)

Scientific Rationale & Mechanistic Overview

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (CAS: 65518-20-9)[1], widely known as L-Canaline, is a potent, non-proteinogenic amino acid analog of L-ornithine derived from leguminous plants[2]. In biochemical and oncological research, it is primarily utilized as a mechanism-based, irreversible inhibitor of PLP-dependent enzymes[3].

The Causality of Inhibition: Oxime Formation

The inhibitory power of L-canaline stems from its highly nucleophilic aminooxy group (-O-NH₂). During catalysis, aminotransferases like OAT rely on the aldehyde group of their PLP cofactor to form a Schiff base (external aldimine) with the incoming amino acid substrate. L-canaline hijacks this mechanism by acting as a "suicide substrate." The aminooxy group attacks the PLP aldehyde, forming a highly stable, covalent oxime linkage[2]. This reaction irreversibly traps the enzyme in a dead-end complex, completely abolishing its ability to convert L-ornithine into glutamate-5-semialdehyde[3].

Because OAT is upregulated in certain human malignancies (such as hepatocellular carcinoma and pancreatic cancer) to drive polyamine synthesis and mTORC1 signaling, L-canaline has demonstrated significant in vitro antineoplastic activity[2].

Mechanism PLP_Enz OAT-PLP Complex (Active State) PMP_Enz OAT-PMP Complex (Intermediate State) PLP_Enz->PMP_Enz Catalysis (Step 1) Dead_Enz OAT-Oxime Complex (Irreversibly Inactivated) PLP_Enz->Dead_Enz Oxime Formation PMP_Enz->PLP_Enz Catalysis (Step 2) P5C P5C + Glutamate PMP_Enz->P5C Product Release Ornithine L-Ornithine Ornithine->PLP_Enz Substrate Binding aKG 2-Oxoglutarate aKG->PMP_Enz Co-substrate Binding Canaline L-Canaline (Inhibitor) Canaline->PLP_Enz Covalent Attack on PLP

Figure 1: Catalytic cycle of OAT and the irreversible oxime-formation mechanism by L-Canaline.

Experimental Design: Causality & Self-Validation

When designing an in vitro assay for L-canaline, standard competitive inhibition protocols will fail to capture its true potency. As a Senior Application Scientist, you must engineer the assay around the specific kinetic realities of covalent modifiers:

  • The Necessity of Pre-Incubation: Because oxime formation is a covalent reaction, the degree of inhibition is strictly time-dependent. You must pre-incubate the enzyme with L-canaline before adding the L-ornithine substrate to accurately calculate the inactivation rate constant ( kinact​ ) and the inhibition constant ( KI​ ).

  • State-Specific Targeting via 2-Oxoglutarate: Aminotransferases oscillate between a PLP-bound state and a PMP-bound (pyridoxamine) state. L-canaline only reacts with the PLP form[4]. By adding the co-substrate 2-oxoglutarate ( α -KG) during the pre-incubation phase, you force any residual PMP-enzyme back into the PLP-enzyme state, maximizing the target pool for L-canaline and enhancing observable inhibition[4].

  • Substrate Competition: L-ornithine directly competes with L-canaline for the active site[4]. If your L-ornithine concentration is too high (far above Km​ ), it will artificially protect the enzyme, leading to falsely elevated IC50​ values.

Quantitative Data Summary

The following table summarizes the established kinetic parameters of L-canaline against key targets to guide your dose-response range finding.

Target EnzymeInhibitorIC₅₀ / PotencyMechanism of ActionSource
Mammalian Ornithine Aminotransferase (OAT) L-Canaline~30 nM ( 3×10−8 M)Irreversible (Oxime Formation)[3]
Plasmodium falciparum OAT (PfOAT) L-Canaline297 nM ± 23.6 nMIrreversible (Oxime Formation)[5],[4]
GABA Aminotransferase (GABA-AT) L-Canaline>1 mM (Weak)Reversible / Non-specificLiterature Consensus

Step-by-Step Protocol: OAT Inhibition Assay

This protocol utilizes a spectrophotometric method based on the derivatization of Δ1 -pyrroline-5-carboxylate (P5C)—the spontaneous cyclization product of glutamate-5-semialdehyde—with o-aminobenzaldehyde (o-AB) to form a yellow complex absorbing at 440 nm.

Reagents & Materials
  • Enzyme: Recombinant Human OAT (purified).

  • Inhibitor: (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (Prepare a 10 mM stock in ddH₂O. Note: Store at -80°C and use within 6 months to prevent degradation of the aminooxy group[5]).

  • Assay Buffer: 100 mM Potassium Phosphate buffer (pH 8.0). Avoid Tris buffer, as primary amines can interfere with PLP chemistry at high concentrations.

  • Substrates: 100 mM L-Ornithine, 50 mM 2-Oxoglutarate ( α -KG).

  • Cofactor: 1 mM Pyridoxal 5'-Phosphate (PLP).

  • Detection Reagent: 10 mg/mL o-Aminobenzaldehyde (o-AB) dissolved in 20% ethanol.

  • Stop Solution: 10% Trichloroacetic acid (TCA).

Self-Validating Assay Controls

To ensure the assay is a self-validating system, the following controls must be run in parallel on every plate:

  • [MAX] Positive Control: Buffer + Enzyme + Substrates (No Inhibitor). Establishes 100% baseline activity.

  • [MIN] Background Control: Buffer + Substrates (No Enzyme). Accounts for non-enzymatic P5C formation.

  • [INT] Interference Control: Buffer + L-Canaline + Substrates + o-AB (No Enzyme). Ensures the inhibitor does not auto-react with the o-AB detection reagent to produce false absorbance.

Assay Workflow

AssayWorkflow S1 1. Enzyme Prep (OAT + PLP + a-KG) S2 2. Pre-incubation (Add L-Canaline) S1->S2 Mix Well S3 3. Reaction Start (Add L-Ornithine) S2->S3 10-30 min, 37°C S4 4. Termination (Add TCA & o-AB) S3->S4 30 min, 37°C S5 5. Detection (Absorbance 440nm) S4->S5 Read Plate

Figure 2: High-throughput screening workflow for OAT time-dependent inhibition.

Step 1: Enzyme Master Mix Preparation

  • Dilute recombinant OAT to a working concentration (e.g., 2-5 µg/mL) in Assay Buffer.

  • Supplement the Master Mix with 10 µM PLP and 5 mM α -KG. Scientific Causality: α -KG ensures all OAT is driven into the PLP-bound state, making it fully susceptible to L-canaline attack.

Step 2: Time-Dependent Pre-Incubation

  • Aliquot 40 µL of the Enzyme Master Mix into a 96-well clear-bottom microplate.

  • Add 10 µL of L-Canaline at varying concentrations (e.g., 10-point dose-response from 1 nM to 10 µM).

  • Incubate the plate at 37°C for exactly 15 minutes. Note: For rigorous kinact​ determination, vary this pre-incubation time (e.g., 0, 5, 10, 20, 30 mins) across different plates.

Step 3: Reaction Initiation

  • Initiate the transamination reaction by adding 50 µL of a substrate mix containing 10 mM L-Ornithine (final concentration 5 mM) in Assay Buffer.

  • Incubate at 37°C for 30 minutes.

Step 4: Termination & Derivatization

  • Stop the enzymatic reaction by adding 20 µL of 10% TCA to precipitate the proteins.

  • Add 30 µL of the o-AB detection reagent (10 mg/mL).

  • Incubate at room temperature for 30 minutes to allow the yellow dihydroquinazolinium complex to fully develop.

Step 5: Detection & Analysis

  • Centrifuge the plate briefly at 2,000 x g for 5 minutes to pellet any precipitated protein (if not using purified enzyme).

  • Read the absorbance at 440 nm using a microplate reader.

  • Calculate % Inhibition relative to the[MAX] and [MIN] controls. Plot log[Inhibitor] vs. Normalized Response to derive the IC50​ .

References

  • Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences, 60(19), 1635-1641. DOI: 10.1016/s0024-3205(96)00595-4. Retrieved from:[Link]

  • Rahiala, E. L., et al. (1971). Inhibition of pyridoxal enzymes by L-canaline. Biochimica et Biophysica Acta (BBA)-Enzymology, 227(2), 337-343. DOI: 10.1016/0005-2744(71)90065-9. Retrieved from:[Link]

Sources

Method

Application Notes and Protocols for Determining the Optimal Dosage of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride in Murine Models

Introduction: Unveiling the Therapeutic Potential of a Potent Enzyme Inactivator (2S)-2-amino-4-(aminooxy)butanoic acid, more commonly known as L-canaline, is a non-proteinogenic amino acid found in certain leguminous pl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Potent Enzyme Inactivator

(2S)-2-amino-4-(aminooxy)butanoic acid, more commonly known as L-canaline, is a non-proteinogenic amino acid found in certain leguminous plants.[1][2][3] It is a structural analog of L-ornithine and a potent, irreversible inhibitor of ornithine aminotransferase (OAT), a key enzyme in amino acid metabolism.[1][3][4][5] The dihydrochloride salt form, (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, is often used in research settings to improve solubility and stability. The unique mechanism of action of L-canaline, involving the formation of a stable oxime with the pyridoxal phosphate (PLP) cofactor of OAT, leads to the enzyme's inactivation.[3][] This targeted inhibition has garnered significant interest in its potential therapeutic applications, including as an anti-cancer agent and for the treatment of hyperammonemia.[2][3][4][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal dosage of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride in murine models. The focus is on establishing a robust, scientifically sound methodology for dose-finding studies, ensuring both efficacy and safety in preclinical research.

Mechanism of Action: Irreversible Inhibition of Ornithine Aminotransferase

L-canaline exerts its biological effects primarily through the irreversible inactivation of ornithine aminotransferase (OAT). OAT is a mitochondrial enzyme that plays a crucial role in the conversion of ornithine to glutamate-γ-semialdehyde, a key step in both amino acid catabolism and the urea cycle.[4]

The inhibitory action of L-canaline stems from the reaction of its aminooxy group with the pyridoxal phosphate (PLP) cofactor, which is essential for OAT's catalytic activity. This reaction forms a stable oxime, effectively sequestering the PLP and rendering the enzyme inactive.[3][] This irreversible inhibition leads to an accumulation of ornithine in tissues.

L-Canaline Mechanism of Action cluster_0 Ornithine Aminotransferase (OAT) Active Site Active_OAT Active OAT (with PLP cofactor) Inactive_OAT Inactive OAT-Canaline-PLP Oxime Complex Active_OAT->Inactive_OAT Glutamate_Semialdehyde Glutamate-γ-semialdehyde Active_OAT->Glutamate_Semialdehyde Blocked Conversion L_Canaline (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (L-Canaline) L_Canaline->Active_OAT Irreversible Inhibition Ornithine Ornithine Ornithine->Active_OAT Normal Substrate

Caption: Workflow for a Dose-Response Study.

Protocol Steps:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride in a sterile vehicle (e.g., saline). Prepare serial dilutions to achieve the desired final concentrations for each dose group.

  • Animal Grouping and Dosing:

    • Randomly assign mice to different dose groups (e.g., vehicle control, 0.1 mg/kg, 1 mg/kg, 10 mg/kg, and 50 mg/kg). A group size of 5-8 mice is recommended.

    • Administer the compound via the desired route (e.g., intraperitoneal injection (i.p.) or oral gavage (p.o.)).

  • Monitoring:

    • Monitor the animals daily for any clinical signs of toxicity, including changes in weight, behavior, and overall appearance.

    • Record all observations meticulously.

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 1, 4, and 24 hours), euthanize a subset of mice from each group.

    • Collect blood via cardiac puncture for plasma separation.

    • Harvest tissues of interest (e.g., liver, kidney, tumor tissue) and either process immediately or snap-freeze in liquid nitrogen and store at -80°C.

  • Endpoint Analysis:

    • OAT Activity: Homogenize tissue samples and measure OAT activity using a commercially available kit or a validated in-house assay.

    • Ornithine Levels: Measure ornithine concentrations in plasma and tissue homogenates using techniques such as HPLC or LC-MS/MS to confirm target engagement.

    • Toxicity Assessment:

      • Analyze plasma samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

      • Perform histopathological examination of key organs (liver, kidney, spleen) from the highest dose groups or any groups showing clinical signs of toxicity.

  • Data Analysis:

    • Analyze the data to determine the dose-response relationship for OAT inhibition and ornithine accumulation.

    • Identify the dose that achieves significant OAT inhibition without causing overt toxicity. This will be the optimal dose range for subsequent efficacy studies.

Quantitative Data Summary and Interpretation

The following table provides a hypothetical framework for summarizing the data from the proposed dose-response study.

Dose Group (mg/kg)OAT Activity (% of Vehicle)Plasma Ornithine (µM)Body Weight Change (%)ALT (U/L)
Vehicle100 ± 1050 ± 5+2.0 ± 0.540 ± 5
0.185 ± 865 ± 7+1.8 ± 0.642 ± 6
150 ± 7120 ± 15+1.5 ± 0.545 ± 7
1015 ± 5350 ± 40-1.0 ± 0.860 ± 10
50<5800 ± 90-8.0 ± 1.5150 ± 25

Interpretation: In this hypothetical example, a dose of 10 mg/kg achieves significant OAT inhibition with a substantial increase in plasma ornithine, indicating target engagement. While there is a slight decrease in body weight and a modest elevation in ALT, the 50 mg/kg dose shows clear signs of toxicity. Therefore, a dose range of 1-10 mg/kg would be selected for further efficacy studies.

Conclusion: A Pathway to Preclinical Success

Determining the optimal dosage of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride is a critical step in harnessing its therapeutic potential in murine models. The lack of direct precedent necessitates a systematic and rigorous dose-finding approach. By leveraging data from related compounds and employing a well-designed dose-response study as outlined in these notes, researchers can confidently establish an effective and safe dosage window for their specific preclinical applications. This methodical approach not only ensures the scientific validity of the research but also accelerates the journey from promising compound to potential therapeutic.

References

  • Rahiala, E. L., et al. (1971). A mechanism of L-canaline toxicity. PubMed. [Link]

  • Wu, G., et al. (1996). L-canavanine, an inhibitor of inducible nitric oxide synthase, improves venous return in endotoxemic rats. PubMed. [Link]

  • Zigmond, E., et al. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. PMC. [Link]

  • Shapiro, T. A., et al. (2019). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. Journal of the American Chemical Society. [Link]

  • Green, M. H., & Ward, J. F. (1987). Enhancement of human tumor cell killing by L-canavanine in combination with gamma-radiation. PubMed. [Link]

  • Wang, Y., et al. (2023). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. MDPI. [Link]

  • Li, J., et al. (2013). Antitumor effects of concanavalin A and Sophora flavescens lectin in vitro and in vivo. Asian Pacific Journal of Cancer Prevention. [Link]

  • Ginguay, A., et al. (1989). Participation of ornithine aminotransferase in the synthesis and catabolism of ornithine in mice. Studies using gabaculine and arginine deprivation. Biochemical Journal. [Link]

  • Seiler, N. (2000). Ornithine Aminotransferase, A Potential Target for the Treatment of Hyperammonemias. Current Drug Targets. [Link]

  • Liaudet, L., et al. (1996). Beneficial effects of L-canavanine, a selective inhibitor of inducible nitric oxide synthase, during rodent endotoxaemia. British Journal of Pharmacology. [Link]

  • Rosenthal, G. A. (1997). l-Canaline: A potent antimetabolite and anti-cancer agent from leguminous plants. Scilit. [Link]

  • Finch, S. C., et al. (2019). Toxicity Studies of Chanoclavine in Mice. MDPI. [Link]

  • Brown, D. L., & Thrall, R. S. (2007). Canavanine-induced longevity in mice may require diets with greater than 15.7% protein. Journal of Negative Results in BioMedicine. [Link]

  • Swaffar, D. S., et al. (2002). The antiproliferative and immunotoxic effects of L-canavanine and L-canaline. PubMed. [Link]

  • Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. PubMed. [Link]

  • Wynalda, M. A., et al. (2003). Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog. ResearchGate. [Link]

Sources

Application

Application Note: Using (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride for Ornithine Aminotransferase Inhibition

Executive Summary (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, commonly known as L-Canaline dihydrochloride , is a naturally occurring non-proteinogenic amino acid and a potent, mechanism-based irreversible in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, commonly known as L-Canaline dihydrochloride , is a naturally occurring non-proteinogenic amino acid and a potent, mechanism-based irreversible inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes[1]. It exhibits exceptional selectivity and potency against Ornithine Aminotransferase (OAT) , a mitochondrial enzyme responsible for the reversible conversion of L-ornithine and 2-oxoglutarate to glutamate-γ-semialdehyde (which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate, P5C) and L-glutamate[2].

This application note provides drug development professionals and biochemical researchers with field-proven methodologies, mechanistic insights, and self-validating protocols to accurately utilize L-canaline in both cell-free kinetic assays and cell-based phenotypic screens.

Scientific Rationale & Mechanism of Action

To effectively utilize L-canaline in experimental models, one must understand the causality behind its inhibitory mechanism. OAT operates via a classic ping-pong bi-bi mechanism, shuttling between a PLP-bound holoenzyme state and a pyridoxamine 5'-phosphate (PMP) state.

L-Canaline acts as a "suicide substrate." Structural data (PDB: 2CAN) reveals that L-canaline coordinates within the OAT active site, utilizing residues Tyr55 and Arg180 to anchor its α-amino and carboxyl groups[3]. Once positioned, the aminooxy group of L-canaline reacts covalently with the aldehyde group of the PLP cofactor, forming a highly stable, irreversible oxime complex [4]. This covalent modification causes a 20-degree rotation in the cofactor tilt, permanently inactivating the enzyme[3].

Critical Experimental Insight: Because L-canaline targets the aldehyde group of PLP, it cannot inhibit the enzyme if OAT is in the PMP state (which occurs after reacting with endogenous L-ornithine). Therefore, robust experimental protocols must include a pre-incubation step with an amino acceptor (e.g., 2-oxoglutarate) to regenerate the PLP holoenzyme, thereby sensitizing OAT to maximum L-canaline inhibition[5].

Mechanism OAT_PLP OAT-PLP (Active Holoenzyme) OAT_PMP OAT-PMP (Pyridoxamine Form) OAT_PLP->OAT_PMP L-Ornithine to P5C OAT_Oxime OAT-Oxime Complex (Irreversibly Inactive) OAT_PLP->OAT_Oxime Covalent Oxime Formation OAT_PMP->OAT_PLP 2-Oxoglutarate to L-Glutamate L_Canaline L-Canaline (Inhibitor) L_Canaline->OAT_PLP Binds Active Site (Tyr55, Arg180)

Diagram 1: OAT Catalytic Cycle and Mechanism of Irreversible Oxime Formation by L-Canaline.

Physicochemical Properties & Preparation

Proper handling and storage of L-canaline dihydrochloride are critical to prevent spontaneous degradation of the reactive aminooxy moiety.

PropertySpecification / Value
Chemical Name (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride
CAS Number 496-93-5 (Free base)
Molecular Weight 207.05 g/mol (Dihydrochloride salt)
Solubility Soluble in PBS (pH 7.2) or Water up to 10 mg/mL[6]
Stock Preparation Dissolve 2.07 mg in 1 mL PBS to yield a 10 mM stock solution.
Storage Conditions Aliquot and store at -80°C for up to 6 months. Avoid freeze-thaw cycles[7].

Experimental Workflows & Protocols

Historically, OAT activity was measured using an end-point ninhydrin assay detecting P5C at 440 nm[8]. However, for precise inhibitor kinetics, a Continuous Coupled Assay utilizing Pyrroline-5-carboxylate reductase 1 (PYCR1) is superior. PYCR1 reduces the P5C generated by OAT into L-proline, with the concomitant oxidation of NADH to NAD⁺. This allows for real-time spectrophotometric monitoring at 340 nm and is three times more sensitive than ninhydrin methods[8].

Workflow Step1 1. Reagent Preparation Prepare L-Canaline (10 mM in PBS) Store at -80°C Step2 2. Enzyme Pre-incubation Mix OAT + 2-Oxoglutarate Regenerate PLP form Step1->Step2 Step3 3. Inhibitor Addition Add L-Canaline (Titration: 0.1 - 100 µM) Incubate 15 min at 37°C Step2->Step3 Step4 4. Reaction Initiation Add L-Ornithine, NADH, and PYCR1 Start continuous assay Step3->Step4 Step5 5. Kinetic Detection Measure Absorbance at 340 nm every 10s for 30 min Step4->Step5

Diagram 2: Workflow for the PYCR1-Coupled Continuous OAT Inhibition Assay.

Protocol 1: Continuous Coupled In Vitro OAT Inhibition Assay

Self-validating design: The inclusion of a vehicle control ensures baseline NADH oxidation is accounted for, while 2-oxoglutarate pre-incubation guarantees uniform enzyme starting states.

Reagents Required:

  • Recombinant Human OAT (1 mg/mL)

  • Recombinant Human PYCR1 (0.5 mg/mL)

  • Assay Buffer: 100 mM Potassium Pyrophosphate (pH 8.0)

  • Substrates/Cofactors: 10 mM 2-oxoglutarate, 20 mM L-ornithine, 0.4 mM NADH, 0.025 mM PLP.

Step-by-Step Procedure:

  • Buffer Preparation: In a 96-well UV-transparent microplate, add 90 µL of Assay Buffer containing 10 mM 2-oxoglutarate, 0.4 mM NADH, and 0.025 mM PLP per well.

  • Enzyme Priming: Add 1 µL of OAT (1 mg/mL) to the wells. Incubate at 37°C for 10 minutes. Causality: This step forces all OAT molecules into the susceptible PLP-holoenzyme state.

  • Inhibitor Binding: Add 5 µL of L-canaline at varying concentrations (e.g., 0.1 µM to 100 µM final) or vehicle control. Incubate at 37°C for 15 minutes to allow the covalent oxime bond to form.

  • Reaction Initiation: Add 1 µL of PYCR1 (0.5 mg/mL) and 3 µL of 666 mM L-ornithine (final concentration 20 mM) to initiate the reaction.

  • Data Acquisition: Immediately transfer the plate to a microplate reader. Shake for 5 seconds, then measure absorbance at 340 nm every 10 seconds for 30 minutes at 37°C.

  • Analysis: Calculate the initial velocity (V₀) from the linear slope of the NADH depletion curve. Plot V₀ against L-canaline concentration to determine the IC₅₀ and apparent Ki​ .

Protocol 2: Cell-Based PBMC Proliferation Assay

L-Canaline exhibits antiproliferative effects in cellular models, particularly in highly metabolically active cells[7].

Step-by-Step Procedure:

  • Cell Seeding: Isolate Peripheral Blood Mononuclear Cells (PBMCs) and seed at 1×105 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Stimulation: Stimulate proliferation by adding Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL.

  • Treatment: Treat cells with a serial dilution of L-canaline (0.01 mM to 2.0 mM). Include a vehicle control (PBS).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Viability Readout: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours, then read absorbance at 450 nm. Calculate the IC₅₀ (expected ~0.26 mM for PMA-stimulated PBMCs)[7].

Comparative Kinetic Data

To contextualize the potency of L-canaline, the following table summarizes its kinetic parameters compared to other established OAT inhibitors. L-canaline demonstrates superior affinity ( Ki​ ) compared to 5-Fluoromethylornithine, though its in vivo efficacy may be transient due to rapid clearance[9].

InhibitorMechanism of ActionTarget EnzymeApparent Ki​ / IC₅₀Reversibility
L-Canaline Oxime formation with PLPOAT Ki​ = 2.0 µM[6]Irreversible
5-Fluoromethylornithine Enamine intermediate formationOAT Ki​ = 30.0 µM[9]Irreversible
Hydroxylamine Oxime formation with PLPOAT Ki​ = 0.43 µM[4]Reversible
L-Canaline Unknown / Polyamine blockadeP. falciparum growthIC₅₀ = 297 nM[7]N/A

References

  • Kito K, Sanada Y, Katsunuma T. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. J Biochem. Retrieved from:[Link]

  • Shah SA, Shen BW, Brunger AT. (1997). Human ornithine aminotransferase complexed with L-canaline and gabaculine: structural basis for substrate recognition. Structure. PDB ID: 2CAN. Retrieved from: [Link]

  • Juncosa JI, Lee HJ, Silverman RB. (2013). Two continuous coupled assays for ornithine-δ-aminotransferase. Anal Biochem. Retrieved from:[Link]

  • Bolkenius FN, Knödgen B, Seiler N. (1990). dl-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochem J. Retrieved from:[Link]

  • Daune G, et al. (1988). Inhibition of OAT by L-and DL-canaline: effects of L-ornithine. ResearchGate. Retrieved from:[Link]

Sources

Method

Application Note: Spectrophotometric Assays and Enzymatic Profiling using L-Canaline Dihydrochloride

Mechanistic Grounding & Chemical Causality (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, widely known as L-canaline , is a non-proteinogenic amino acid and a potent structural analogue of L-ornithine. In nature...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & Chemical Causality

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, widely known as L-canaline , is a non-proteinogenic amino acid and a potent structural analogue of L-ornithine. In nature, it is synthesized in leguminous plants via the arginase-catalyzed hydrolysis of L-canavanine.

The Causality of Action: The analytical and biological utility of L-canaline hinges entirely on its highly reactive aminooxy group ( −O−NH2​ ). Because the oxygen atom is highly electronegative, it enhances the nucleophilicity of the adjacent nitrogen (the alpha-effect). This allows L-canaline to rapidly attack carbonyl carbons, forming exceptionally stable oxime derivatives. In enzymatic systems, L-canaline acts as a mechanism-based, irreversible inhibitor of Pyridoxal 5'-phosphate (PLP)-dependent enzymes. It displaces the internal Schiff base of the active enzyme by attacking the aldehyde group of the PLP cofactor, trapping the enzyme as a catalytically dead PLP-canaline oxime .

PLP_Inhibition A Active Enzyme (PLP-Schiff Base) C Nucleophilic Attack on PLP Aldehyde A->C Binding B L-Canaline (Aminooxy Donor) B->C -O-NH2 reactivity D PLP-Canaline Oxime (Irreversible Complex) C->D H2O displacement E Catalytically Dead Enzyme D->E Inhibition

Mechanism of PLP-dependent enzyme inactivation by L-canaline via oxime formation.

Protocol 1: Direct Spectrophotometric Quantification of L-Canaline

Causality behind the method: L-canaline lacks a conjugated pi-electron system, rendering direct UV-Vis spectrophotometry insensitive and prone to biological background noise. To achieve high-sensitivity colorimetric detection, the molecule must be derivatized. The gold-standard method involves the carbamylation of the aminooxy group using potassium cyanate (KCNO) to form O-ureidohomoserine, which is then quantified using a colorimetric reagent .

Materials:

  • L-Canaline dihydrochloride standard

  • Potassium cyanate (KCNO), 20 mM

  • 100 mM Sodium acetate buffer (pH 4.5)

  • Acidic ninhydrin or Pentacyanoammonioferrate (PCAF) color reagent

Step-by-Step Methodology:

  • Sample Preparation: Dilute the biological extract or enzymatic reaction supernatant in 100 mM sodium acetate buffer.

    • Causality: Maintaining a pH of 4.5 ensures the aminooxy group is in the optimal protonation state for a nucleophilic attack on the cyanate ion without degrading the sample matrix .

  • Derivatization (Carbamylation): Add an equal volume of 20 mM KCNO to the buffered sample. Incubate at 37°C for 30 minutes to quantitatively yield O-ureidohomoserine.

  • Color Development: Add the colorimetric reagent (e.g., PCAF). Transfer the reaction tubes to a boiling water bath (100°C) for exactly 10 minutes to force the maturation of the chromophore.

  • Clarification: Rapidly cool the tubes in an ice bath for 5 minutes to halt the reaction. Centrifuge at 10,000 × g for 5 minutes.

    • Causality: Boiling often precipitates matrix proteins. Centrifugation removes these aggregates, preventing light scattering that would artificially inflate absorbance readings.

  • Spectrophotometric Reading: Measure the absorbance of the clear supernatant at the reagent-specific wavelength (e.g., 530 nm for PCAF).

  • Self-Validating System:

    • Negative Control: Run a parallel blank containing KCNO and buffer, but no sample, to zero the spectrophotometer.

    • Spike-Recovery: Spike a known concentration of L-canaline standard into a wild-type biological matrix. Calculate the recovery percentage to prove that endogenous matrix metabolites are not quenching the chromogenic reaction.

Protocol 2: Enzyme Inhibition Assay (Ornithine Aminotransferase)

Causality behind the method: Ornithine Aminotransferase (OAT) catalyzes the conversion of L-ornithine to pyrroline-5-carboxylate (P5C). Because P5C reacts specifically with o-aminobenzaldehyde (o-AB) to form a yellow dihydroquinazolinium complex absorbing at 440 nm, OAT activity can be measured spectrophotometrically. By pre-incubating OAT with L-canaline, the reduction in A440​ directly quantifies L-canaline's inhibitory potency.

Materials:

  • Purified OAT enzyme or cell lysate

  • Assay Buffer: 100 mM Potassium phosphate (pH 8.0)

  • Substrates: 50 mM L-ornithine, 20 mM α -ketoglutarate

  • Inhibitor: 0.1 µM to 100 µM L-canaline dihydrochloride

  • Detection Reagent: 0.5% (w/v) o-aminobenzaldehyde in 95% ethanol

  • Stop Solution: 10% Trichloroacetic acid (TCA)

Step-by-Step Methodology:

  • Inhibitor Pre-incubation: Mix 10 µL of OAT preparation with 10 µL of L-canaline in 80 µL of assay buffer. Incubate at 37°C for 15 minutes.

    • Causality: Because L-canaline is a mechanism-based irreversible inhibitor, pre-incubation is mandatory. The enzyme requires time to process the inhibitor and form the covalent PLP-oxime complex before competing substrates are introduced.

  • Reaction Initiation: Add 50 µL of the L-ornithine/ α -ketoglutarate substrate mix. Incubate at 37°C for exactly 30 minutes.

  • Termination: Add 50 µL of 10% TCA to instantly denature the enzyme and stop the reaction.

  • Chromophore Maturation: Add 50 µL of o-aminobenzaldehyde. Incubate the mixture at room temperature for 1 hour.

    • Causality: The condensation reaction between P5C and o-AB is kinetically slow. A full hour is required to reach a stable thermodynamic equilibrium for accurate quantification.

  • Measurement: Centrifuge at 12,000 × g for 10 minutes to pellet the TCA-precipitated proteins. Transfer the supernatant to a cuvette and read the absorbance at 440 nm.

  • Self-Validating System:

    • Zero-Time Control: Add TCA to a sample before adding the substrates. This establishes the background absorbance of the biological matrix.

    • 100% Activity Control: Run a parallel reaction substituting L-canaline with the vehicle buffer to establish maximum uninhibited OAT activity.

OAT_Assay A OAT + L-Canaline (Pre-incubation 15m) B Add L-Ornithine + a-Ketoglutarate A->B C Enzymatic Production of P5C B->C D Stop with TCA & Add o-AB C->D E Color Development (1h, RT) D->E F Read Absorbance at 440 nm E->F

Workflow for OAT inhibition assay using o-aminobenzaldehyde colorimetry.

Quantitative Data Presentation

The following table summarizes the established kinetic parameters and inhibitory concentrations of L-canaline against various biological targets, demonstrating its broad utility in spectrophotometric and cell-based assays.

Target / EnzymeBiological SourceParameterValueReference
Ornithine Aminotransferase (OAT) Rat Liver / Human Ki​ (Inhibition)Irreversible (Time-dependent)MedChemExpress
Serine Hydroxymethyltransferase Sheep LiverReaction KineticsSlow disruption of Schiff baseBaskaran et al., 1989
Plasmodium falciparum Malaria Parasite IC50​ (Growth)297 nMMedChemExpress
PBMCs (PMA-stimulated) Human IC50​ (Proliferation)0.26 mMMedChemExpress
L-Lysine Flux Astrocytes Ki​ (Competitive)4.6 mMMedChemExpress

References

  • Rosenthal GA, Thomas D. "Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline." Analytical Biochemistry, 1984. URL:[Link]

  • Baskaran N, Prakash V, Appu Rao AG, Radhakrishnan AN, Savithri HS, Appaji Rao N. "Mode of Interaction of Aminooxy Compounds With Sheep Liver Serine Hydroxymethyltransferase." Biochemistry, 1989. URL: [Link]

  • Rosenthal GA. "The biochemical basis for l-canavanine tolerance by the tobacco budworm Heliothis virescens (Noctuidae)." Proceedings of the National Academy of Sciences (PNAS), 1998. URL:[Link]

Application

Application Notes &amp; Protocols for In Vivo Administration of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (L-Canaline)

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed technical guide for the preparation and administration of L-Canaline dihydrochloride for in vivo research.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed technical guide for the preparation and administration of L-Canaline dihydrochloride for in vivo research. It integrates mechanistic insights with practical, field-proven protocols to ensure experimental success and reproducibility.

Scientific Background: Mechanism of Action and Experimental Rationale

(2S)-2-amino-4-(aminooxy)butanoic acid, commonly known as L-canaline, is a non-proteinogenic amino acid found in certain legumes[1][2]. It is a structural analogue of L-ornithine and functions as a potent and highly specific inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes[1][3]. PLP, the active form of vitamin B6, is a critical coenzyme for over 140 different enzymatic reactions, including amino acid transamination, decarboxylation, and racemization[4][5].

The toxicity and antimetabolic properties of L-canaline stem from its unique side chain, which contains an O-alkyl hydroxylamine functionality[1]. This group reacts with the aldehyde group of the PLP coenzyme, which is typically bound to a lysine residue in the enzyme's active site, forming a stable and irreversible oxime[3][6][7]. This covalent modification permanently inactivates the enzyme.

A primary and well-characterized target of L-canaline is Ornithine Aminotransferase (OAT) , a mitochondrial enzyme that catalyzes the conversion of L-ornithine to glutamate-δ-semialdehyde[6][8][9]. By irreversibly inhibiting OAT, L-canaline can profoundly disrupt metabolic pathways related to glutamate, proline, and polyamine synthesis[9][10]. This makes it a valuable tool for studying these pathways and a potential therapeutic agent[11]. The structural basis for this inhibition is well understood, with crystal structures showing L-canaline covalently bound to the PLP cofactor within the human OAT active site[7].

Understanding this mechanism is paramount for experimental design, as the choice of administration route, dosage, and timing will directly influence the extent and location of enzyme inhibition.

L_Canaline_Mechanism cluster_0 Ornithine Aminotransferase (OAT) Active Site Enzyme_Lys OAT-Lysine-NH2 Internal_Aldimine Active Enzyme (Internal Aldimine) Enzyme_Lys->Internal_Aldimine Forms Schiff Base PLP PLP (Coenzyme) -CHO (Aldehyde) PLP->Internal_Aldimine Irreversible_Complex Inactive Enzyme (Stable Oxime) Internal_Aldimine->Irreversible_Complex L-Canaline displaces Lysine & attacks PLP aldehyde L_Canaline L-Canaline -ONH2 (Aminooxy) L_Canaline->Irreversible_Complex Irreversible Reaction (Covalent Bond)

Figure 2: Workflow for Administration Route Selection. This diagram aids in choosing the appropriate administration route based on the primary research question.

References

  • A mechanism of L-canaline toxicity - PubMed. (n.d.). PubMed. [Link]

  • Canaline - Wikipedia. (n.d.). [Link]

  • Metabolism of l-Canavanine and l-Canaline in Leguminous Plants. - Semantic Scholar. (1997). Semantic Scholar. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014). The University of British Columbia. [Link]

  • Mode of inhibition of ornithine aminotransferase by L-canaline - PubMed. (n.d.). PubMed. [Link]

  • l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. (Leguminosae) - PubMed. (1982). PubMed. [Link]

  • Metabolism of L-canavanine and L-canaline in the tobacco budworm, Heliothis virescens [Noctuidae] - PubMed. (1991). PubMed. [Link]

  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.). Queen's University. [Link]

  • Human ornithine aminotransferase complexed with L-canaline and gabaculine: structural basis for substrate recognition - PubMed. (n.d.). PubMed. [Link]

  • Pyridoxal phosphate - Wikipedia. (n.d.). [Link]

  • effect of canaline on ornithine aminotransferase activity and glutamate content in the septum of rat brain - PubMed. (n.d.). PubMed. [Link]

  • Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - MDPI. (2017). MDPI. [Link]

  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University. (n.d.). Queen's University. [Link]

  • Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - Frontiers. (2019). Frontiers. [Link]

  • Inhibition of OAT by L-and DL-canaline: effects of L-ornithine - ResearchGate. (n.d.). ResearchGate. [Link]

  • US9603820B2 - Ornithine aminotransferase inhibition with GABA analogues for treatment of hepatocellular carcinoma - Google Patents. (n.d.).
  • Mouse Handling & Techniques - UNC Research. (n.d.). The University of North Carolina at Chapel Hill. [Link]

  • 17.2: Pyridoxal Phosphate (Vitamin B6) - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • PLP-Dependent Enzymes: a Potent Therapeutic Approach for Cancer and Cardiovascular Diseases | IntechOpen. (2011). IntechOpen. [Link]

  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates - Research support. (n.d.). The University of Queensland. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride

Introduction (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (widely known as L-Canaline dihydrochloride) is a naturally occurring nonprotein amino acid and a potent, irreversible inhibitor of ornithine aminotrans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (widely known as L-Canaline dihydrochloride) is a naturally occurring nonprotein amino acid and a potent, irreversible inhibitor of ornithine aminotransferase[1]. Due to its highly polar nature, zwitterionic properties, and the reactivity of the aminooxy group, researchers frequently encounter solubility hurdles when transitioning from lyophilized powder to assay-ready solutions.

This guide provides field-proven troubleshooting, empirical data, and validated protocols to ensure complete solubilization without compromising the molecular integrity of the compound.

Quantitative Solubility Data

To establish a baseline for your experimental design, here is the empirical solubility data for L-Canaline dihydrochloride across common laboratory solvents[1][2].

SolventMax SolubilityMolarityPreparation Notes & Causality
ddH₂O 50 mg/mL~372 mMOptimal. Requires sonication. The resulting solution is highly acidic (pH < 3)[2].
PBS (pH 7.2) 10 mg/mL~74 mMLimited. Direct addition causes pH crashes. Must be diluted from an aqueous stock[1].
DMSO 1 mg/mL~7.4 mMNot Recommended. Highly polar salt is insoluble in organic media; hygroscopicity causes degradation[1][2].

Troubleshooting Guides & FAQs

Q1: I attempted to dissolve the compound directly into 1X PBS at 20 mg/mL, but it formed a cloudy suspension. Why did it precipitate? A: This is a classic buffer-capacity failure combined with an isoelectric point (pI) crash. As a dihydrochloride salt, the compound releases two equivalents of HCl upon dissolution. Adding it directly to 1X PBS at high concentrations overwhelms the phosphate buffer, causing a drastic pH drop. If you attempt to forcefully titrate this suspension back to pH 7.2 with NaOH, the compound approaches its pI. At physiological pH, the molecule exists as a zwitterion (deprotonated carboxylate, protonated amines)[3]. Zwitterions have inherently lower aqueous solubility due to strong intermolecular ionic lattice interactions, capping its solubility in PBS at strictly 10 mg/mL[1]. Solution: Always dissolve the powder in unbuffered ddH₂O first, then dilute into your working buffer.

Q2: Can I bypass aqueous solubility limits by making a highly concentrated stock in DMSO? A: No. Unlike many lipophilic small molecules, this compound is a highly polar amino acid salt and is virtually insoluble in standard organic solvents. The maximum thermodynamic solubility in DMSO is only 1 mg/mL[1]. Furthermore, DMSO is highly hygroscopic. Moisture absorbed from the air will interact with the dihydrochloride salt, leading to localized precipitation and potential degradation of the sensitive aminooxy group[2]. Always prioritize aqueous solvents for stock solutions.

Q3: The data sheet indicates it dissolves in water up to 50 mg/mL, but my 30 mg/mL aqueous solution still has visible particulates. How do I resolve this? A: You are observing a kinetic limitation, not a thermodynamic one. The crystalline solid form of the dihydrochloride salt often forms tightly packed aggregates that dissolve slowly. To overcome the activation energy of dissolution, you must apply mechanical energy. We recommend sonicating the solution in an ultrasonic water bath for 5–10 minutes at room temperature[2]. Avoid excessive heating (>40°C), as the aminooxy group is thermally labile and prone to premature cleavage.

Experimental Protocol: Preparation of a 50 mg/mL Aqueous Stock

This protocol is a self-validating system designed to prevent zwitterionic precipitation while maintaining the stability of the aminooxy functional group.

  • Step 1: Environmental Control (Weighing) Equilibrate the sealed vial to room temperature for 30 minutes before opening to prevent condensation. Weigh the desired mass (e.g., 50 mg) in a low-humidity environment.

  • Step 2: Primary Solubilization Add 1.0 mL of sterile, double-distilled water (ddH₂O) directly to the powder. Critical: Do NOT use PBS, Tris, or any buffered media for this initial step.

  • Step 3: Mechanical Disruption Vortex vigorously for 30 seconds. Place the vial in an ultrasonic water bath for 5–10 minutes at room temperature until the solution is optically clear[2].

  • Step 4: pH Verification Verify complete dissolution visually. The resulting solution will be highly acidic (pH ~2.0). Do not adjust the pH of this concentrated stock, as raising the pH will cause the zwitterion to instantly precipitate out of solution.

  • Step 5: Sterilization and Storage Filter sterilize the acidic stock using a 0.22 µm PVDF syringe filter. Aliquot into single-use vials and store at -80°C for up to 6 months[2].

  • Step 6: Working Solution Dilution Immediately before your assay, dilute the acidic stock into a high-capacity buffer (e.g., 100 mM HEPES or 10X PBS) to achieve your final working concentration. Ensure the final concentration does not exceed 10 mg/mL to prevent precipitation at pH 7.2[1].

Workflow Visualization

SolubilizationWorkflow Start Weigh L-Canaline 2HCl (Desiccated Environment) AddWater Add to ddH2O (Max 50 mg/mL) Start->AddWater Sonicate Sonicate 5-10 mins (Room Temperature) AddWater->Sonicate CheckSol Solution Optically Clear? Sonicate->CheckSol CheckSol->Sonicate No (Aggregates remain) Filter Filter Sterilize (0.22 µm) Store Stock at -80°C CheckSol->Filter Yes (pH ~2.0) Dilute Dilute into Assay Buffer (Max 10 mg/mL, pH 7.2) Filter->Dilute

Fig 1: Step-by-step workflow for aqueous solubilization and buffer dilution of L-Canaline 2HCl.

References

  • Title: Showing Compound L-canaline (FDB030959)
  • Source: medchemexpress.
  • Title: L-Canaline (CAS Number: 496-93-5)

Sources

Optimization

Troubleshooting precipitation of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride in biological buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unpredictable precipitation when working with (2S)-2-amino-4-(aminooxy)butanoic acid dihydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unpredictable precipitation when working with (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (commonly known as L-canaline dihydrochloride ).

L-canaline is a structural analogue of ornithine and a potent inhibitor of pyridoxal phosphate (PLP)-dependent enzymes[1]. However, its unique functional groups—specifically the highly acidic dihydrochloride salt form and the hyper-reactive aminooxy moiety—create complex solubility dynamics when introduced into biological buffers[2][3].

This guide deconstructs the chemical causality behind these precipitation events and provides field-proven, self-validating protocols to ensure your assay's integrity.

PART 1: Physicochemical Data & Causality Analysis

To troubleshoot precipitation, we must first understand the molecule's ionization states and intrinsic reactivity.

Table 1: Physicochemical Properties Influencing L-Canaline Solubility

PropertyValue / DescriptionImpact on Biological Assays
Salt Form Dihydrochloride (2HCl)Releases 2 equivalents of H⁺ upon dissolution. This will drastically lower the pH of weak biological buffers[4].
pKa₁ (α-COOH) ~2.40Deprotonated (negative charge) at physiological pH[5].
pKa₂ (-O-NH₃⁺) ~3.70Aminooxy group; mostly neutral (-O-NH₂) at physiological pH[5].
pKa₃ (α-NH₃⁺) ~9.20Protonated (positive charge) at physiological pH[5].
Isoelectric Point (pI) ~6.45Calculated as (pKa₂ + pKa₃)/2. At pH 6.45, the molecule is a zwitterion with zero net charge, resulting in absolute minimum solubility [4].
Reactivity Nucleophilic AminooxyRapidly forms covalent oxime adducts with aldehydes and ketones (e.g., reducing sugars, pyruvate)[2][3].

PART 2: Troubleshooting FAQs

Q1: Why does my solution instantly turn cloudy when I add L-canaline 2HCl to 10 mM PBS (pH 7.4)? The Causality: This is a classic buffer capacity failure. Because L-canaline is supplied as a dihydrochloride salt, adding it to a weak buffer like 10 mM Phosphate Buffered Saline (PBS) completely overwhelms the buffer's neutralizing capacity[6]. The pH of your solution rapidly drops from 7.4. As the pH drops and crosses ~6.45 , L-canaline reaches its isoelectric point (pI)[5]. At the pI, the molecule exists as a zwitterion (net charge = 0), which disrupts its hydration shell and causes immediate isoelectric precipitation[4]. The Solution: You must use a buffer with a higher molarity (e.g., ≥100 mM HEPES) to absorb the H⁺ ions, or pre-neutralize your L-canaline stock solution with NaOH prior to adding it to the final assay mixture[6][7].

Q2: I successfully dissolved L-canaline in water, but when I spike it into my cell culture media (e.g., DMEM), a precipitate forms gradually over 30-60 minutes. What is happening? The Causality: This is a chemical reaction, not a simple physical precipitation. Cell culture media like DMEM are rich in carbonyl-containing compounds, specifically glucose (a reducing sugar) and sodium pyruvate (a ketone). The aminooxy group (-O-NH₂) of L-canaline is a highly potent alpha-effect nucleophile[2]. It reacts spontaneously with these aldehydes and ketones to form covalent oxime adducts[3]. Furthermore, if the 2HCl salt slightly lowered the pH of your media to ~5.0–6.0, it inadvertently created the perfect acidic catalytic environment for oxime ligation[2]. These newly formed oxime conjugates are significantly larger, more hydrophobic, and insoluble in aqueous media, leading to gradual precipitation. The Solution: Do not pre-incubate L-canaline in complex media containing reducing sugars or pyruvate. Prepare your working solutions in a simple, carbonyl-free buffer, and add the compound to your cells immediately prior to the assay.

PART 3: Experimental Protocols

Protocol: Preparation of a pH-Stable, Carbonyl-Free 10 mM Working Solution This self-validating protocol ensures that the pH remains constant before and after the addition of the compound, preventing both isoelectric crashing and accelerated oxime ligation.

Step 1: Stock Preparation (50 mM)

  • Weigh the appropriate mass of L-canaline 2HCl.

  • Dissolve in molecular biology grade ddH₂O to a concentration of 50 mM. (Note: The solution will be highly acidic (pH < 2.5) and completely clear due to the +2 net charge of the fully protonated molecule).

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Buffer Selection & Preparation

  • Prepare a 100 mM HEPES buffer. Do not use weak 10 mM buffers[6].

  • Ensure the buffer is strictly free of aldehydes and ketones (no glucose, no pyruvate)[2].

  • Adjust the buffer to exactly pH 7.4 using 1 M NaOH.

Step 3: Dilution and Validation

  • Add 1 volume of the 50 mM L-canaline stock to 4 volumes of the 100 mM HEPES buffer to achieve a 10 mM working concentration.

  • Critical Validation Step: Measure the pH of the final solution. The high capacity of the 100 mM HEPES should maintain the pH at ~7.3 - 7.4. If the pH has dropped below 7.0, titrate dropwise with 0.1 N NaOH until pH 7.4 is restored.

  • Use immediately in your biological assay to minimize any background reactivity.

PART 4: Visualization of Precipitation Pathways

The following diagram maps the logical flow of the two primary mechanisms of L-canaline precipitation: pH-induced isoelectric crashing and carbonyl-induced oxime ligation.

LCanalinePrecipitation cluster_pH cluster_Oxime Start L-Canaline 2HCl added to Biological Buffer CheckBuffer Is Buffer Capacity Sufficient? (< 50 mM) Start->CheckBuffer CheckMedia Does Buffer/Media contain Carbonyls? Start->CheckMedia PHDrop Drastic pH Drop (HCl release) CheckBuffer->PHDrop No Isoelectric pH approaches pI (~6.45) Zwitterion Formation PHDrop->Isoelectric Precip1 Rapid Precipitation (Insoluble at pI) Isoelectric->Precip1 Sol1 Use ≥100 mM Buffer or Pre-neutralize Precip1->Sol1 Oxime Nucleophilic Attack by Aminooxy Group CheckMedia->Oxime Yes Adduct Covalent Oxime Adduct Formation Oxime->Adduct Precip2 Gradual Precipitation (Insoluble Adduct) Adduct->Precip2 Sol2 Use Carbonyl-Free Media or Mix Immediately Precip2->Sol2

Fig 1: Mechanistic pathways of L-canaline 2HCl precipitation via pH shift and oxime ligation.

PART 5: References

  • FooDB. "Showing Compound L-canaline (FDB030959)".[Link]

  • University of North Carolina / Calbiochem. "Buffers: Principles and Practice".[Link]

  • Promega Corporation. "Buffers for Biochemical Reactions".[Link]

  • ACS Molecular Pharmaceutics. "Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer".[Link]

  • ACS Journal of Organic Chemistry. "Nucleophilic Catalysis of MeON-Neoglycoside Formation by Aniline Derivatives".[Link]

  • ResearchGate. "Real-Time NMR Studies of Oxyamine Ligations of Reducing Carbohydrates". [Link]

Sources

Troubleshooting

Preventing thermal degradation of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride stock solutions

Welcome to the Technical Support Center. As drug development professionals and application scientists, you know that the integrity of your reagents dictates the reliability of your data.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, you know that the integrity of your reagents dictates the reliability of your data. This guide addresses the critical stability challenges associated with (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (commonly known as L-Canaline dihydrochloride).

L-Canaline is a potent, irreversible inhibitor of aminotransferases (such as ornithine aminotransferase) [2]. However, the very functional group that makes it an effective inhibitor—the aminooxy moiety—also makes it highly susceptible to thermal and hydrolytic degradation if handled improperly [4].

Mechanistic Insight: The Vulnerability of the Aminooxy Group

To prevent degradation, we must first understand the causality behind it. L-Canaline functions by forming a stable, covalent oxime complex with the pyridoxal phosphate (PLP) cofactor of target enzymes [3].

This reactivity is driven by the alpha-effect , which renders the free aminooxy group (-O-NH₂) exceptionally nucleophilic. While the dihydrochloride salt form keeps the molecule protonated (-O-NH₃⁺) and stable in its dry powder state, dissolving it in an aqueous solution initiates an equilibrium with the free base. At elevated temperatures, or even at room temperature over a few hours, this free aminooxy group will undergo rapid hydrolytic cleavage or auto-condensation with trace carbonyls in the solvent [4].

Mechanism A L-Canaline Dihydrochloride (Protonated, Stable) B Aqueous Buffer (>pH 6.0) (Free Aminooxy Group) A->B Dissolution C Thermal Degradation (Hydrolysis/Condensation) B->C Prolonged Heat / Storage D Target Assay (PLP-Aminotransferases) B->D Immediate Use E Irreversible Oxime Complex (Enzyme Inhibition) D->E Covalent Binding

Fig 1: Chemical stability and target binding mechanism of L-Canaline in solution.

Troubleshooting & FAQs

Q1: My L-Canaline stock solution lost its inhibitory activity against ornithine aminotransferase after a week at 4°C. What happened? A1: Aqueous solutions of aminooxy compounds are fundamentally unstable for prolonged periods at 4°C [4]. At this temperature, the activation energy for the hydrolysis of the delicate O-N bond is still met. Furthermore, if the solution was exposed to ambient light or trace contaminants, auto-condensation accelerates. Working stocks must be stored at -80°C and used immediately upon thawing [1].

Q2: Can I use PBS or Tris buffers to make my primary stock solution? A2: No. Primary stock solutions should be made in sterile, endotoxin-free ultra-pure water or anhydrous DMSO. Formulating stocks in buffered solutions (like PBS, pH 7.4) shifts the equilibrium toward the highly reactive free-base form of the aminooxy group, severely compromising thermal stability. You should only dilute the stock into assay buffers immediately prior to the experiment.

Q3: How do freeze-thaw cycles impact the structural integrity of L-Canaline? A3: Repeated freezing and thawing causes localized concentration gradients and transient pH shifts (the "freeze-concentration effect") within the ice matrix. This physical and chemical stress accelerates the degradation of the aminooxy moiety. A single freeze-thaw cycle can reduce the active concentration by up to 10-15%. Aliquoting is mandatory.

Quantitative Stability Profile

To ensure experimental reproducibility, adhere strictly to the maximum recommended storage durations outlined below.

Storage ConditionPhysical StateMax Recommended DurationExpected Stability
-80°C Aqueous / DMSO Stock6 Months [1]> 95%
-20°C Aqueous / DMSO Stock1 Month [1]> 95%
4°C Aqueous Solution< 1 WeekRapid degradation
Room Temp (~25°C) Aqueous Solution2 - 4 HoursHighly unstable
-20°C Dry Powder3 - 4 Years [2]> 99%

Standard Operating Procedure: Stock Preparation & Cryopreservation

To guarantee a self-validating and reproducible workflow, follow this step-by-step methodology for preparing your L-Canaline dihydrochloride stock solutions.

Step 1: Thermal Equilibration Allow the lyophilized vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, which initiates localized hydrolysis of the powder.

Step 2: Solvent Selection & Dissolution Add anhydrous DMSO or sterile, ultra-pure water to achieve your target molarity (e.g., 10 mM). Vortex gently. If using water, you may use a brief ultrasonic bath to aid dissolution, but do not warm the solution [1].

Step 3: Filter Sterilization (Aqueous Only) Pass the aqueous solution through a 0.22 µm PES (polyethersulfone) syringe filter. Causality: Microbial contamination introduces proteases and trace metabolites that rapidly react with the aminooxy group.

Step 4: Single-Use Aliquoting Dispense the solution into pre-chilled, sterile microcentrifuge tubes in single-use volumes (e.g., 50 µL).

Step 5: Snap-Freezing Submerge the sealed aliquots in liquid nitrogen for 30 seconds. Causality: Snap-freezing prevents the formation of large ice crystals and mitigates the freeze-concentration effect, preserving the O-N bond.

Step 6: Storage & Self-Validation Transfer immediately to a -80°C freezer. Self-Validation Check: Before a critical high-throughput screening run, validate the stock's integrity by mixing a 1 µL aliquot with a known concentration of PLP in buffer. Active L-Canaline will rapidly form an oxime, causing a quantifiable spectrophotometric quench of the PLP absorbance peak at 390 nm. Failure to quench indicates thermal degradation.

Workflow Start Dry Powder (-20°C) Solvent Dissolve in H2O/DMSO (Keep on ice) Start->Solvent Filter Filter Sterilize (0.22 µm) Solvent->Filter Aliquot Single-use Aliquots (No freeze-thaw) Filter->Aliquot Freeze Snap-freeze (Liquid N2) Aliquot->Freeze Store Store at -80°C (Max 6 months) Freeze->Store

Fig 2: Standard operating procedure for the preparation and cryopreservation of stock solutions.

References

  • MedChemExpress. "L-Canaline | Endogenous Metabolite". MedChemExpress.
  • Cayman Chemical. "9002357-10 | Cayman L-Canaline; Purity- Greater Than Or Equal To 95%". Neta Scientific.
  • Rosenthal, G. A., et al. "Purification and characterization of the higher plant enzyme L-canaline reductase." Proceedings of the National Academy of Sciences.
  • BenchChem. "Aminooxy-PEG4-acid stability issues in aqueous solution". BenchChem Tech Support.
Optimization

Technical Support Center: (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride Storage &amp; Troubleshooting

Welcome to the Technical Support Center for (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride , commonly known as L-Canaline dihydrochloride (CAS 65518-20-9). As a Senior Application Scientist, I have designed this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride , commonly known as L-Canaline dihydrochloride (CAS 65518-20-9). As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we explore the causality behind degradation, provide self-validating workflows, and offer actionable troubleshooting for drug development professionals and researchers.

Mechanistic Grounding: Why is Storage Critical?

L-Canaline is a naturally occurring aminooxy analog of ornithine[1]. Its primary utility in biochemical research lies in its ability to irreversibly inhibit pyridoxal phosphate (PLP)-dependent aminotransferases, such as ornithine aminotransferase (OAT)[1],[].

The mechanism is driven by the super-nucleophilic aminooxy group (-O-NH 2​ ), which rapidly attacks the aldehyde group of PLP to form a stable, covalent oxime complex ()[]. However, this exact mechanism is the root cause of its storage instability. The aminooxy group is highly reactive toward trace carbonyls and is susceptible to moisture-induced hydrolysis. Furthermore, the dihydrochloride salt—while necessary to protonate the molecule and reduce auto-reactivity in the solid state—renders the powder extremely hygroscopic.

G A L-Canaline (Aminooxy group) C Covalent Oxime Complex A->C Nucleophilic attack B Pyridoxal Phosphate (PLP) (Aldehyde group) B->C Condensation E Irreversible Enzyme Inhibition C->E Blocks catalytic site D Ornithine Aminotransferase (OAT) D->B Essential Cofactor

Fig 1. Mechanism of L-Canaline induced irreversible inhibition via PLP-oxime complex formation.

Quantitative Stability Profiles

To optimize your experimental timelines, refer to the following stability metrics. Deviating from these parameters exponentially increases the risk of experimental failure.

Storage ConditionPhysical StateExpected Shelf LifeCausality / Mechanism of Degradation
-20°C, Desiccated Solid (Powder)≥ 48 MonthsKinetic freezing of nucleophilic reactivity; prevention of moisture-induced hydrolysis[1].
4°C, Desiccated Solid (Powder)~12 MonthsSlow thermal degradation; increased risk of ambient moisture absorption.
-20°C Aqueous Stock (pH 7.2)3 - 6 MonthsSlow hydrolysis of the aminooxy bond; minimal oxime formation if sterile.
4°C Aqueous Stock (pH 7.2)< 1 WeekRapid nucleophilic attack by ambient trace carbonyls; hydrolytic cleavage.
25°C (Room Temp) Solid (Exposed)< 48 HoursExtreme hygroscopicity of dihydrochloride salt leads to deliquescence and rapid breakdown.

Frequently Asked Questions (FAQs)

Q: Why must L-Canaline dihydrochloride be stored at -20°C instead of standard refrigeration (4°C)? A: The core functional group of L-Canaline is its aminooxy moiety. At 4°C, the thermal energy in the system is sufficient to allow slow but progressive hydrolysis of this bond. Storing at -20°C drops the kinetic energy below the activation threshold for these degradation pathways, extending stability from weeks to over four years ()[1].

Q: Why is the dihydrochloride salt form used, and how does it impact handling? A: The free base of L-Canaline is highly unstable. The dihydrochloride salt protonates both the alpha-amino and the aminooxy groups, stabilizing the molecule by reducing its nucleophilicity in the solid state. However, this salt form is highly hygroscopic. If exposed to ambient humidity, it will absorb water, creating a micro-aqueous environment that facilitates auto-degradation.

Q: Can I store my reconstituted stock solutions in acetone or other organic solvents? A: Absolutely not. The aminooxy group will immediately react with any ketone or aldehyde (including acetone) to form an oxime, permanently neutralizing the compound's inhibitory capacity. Use only ultra-pure, carbonyl-free water, PBS (pH 7.2), or high-purity anhydrous DMSO[1].

Troubleshooting Guide

G Start Assay shows reduced L-Canaline activity Q1 Was solid stored at -20°C in a desiccator? Start->Q1 A1_No Moisture degradation. Aminooxy hydrolysis. Q1->A1_No No A1_Yes Check stock solution Q1->A1_Yes Yes Q2 Were freeze-thaw cycles > 3 times? A1_Yes->Q2 A2_Yes Thermal degradation. Prepare fresh aliquots. Q2->A2_Yes Yes A2_No Check solvent compatibility Q2->A2_No No Q3 Presence of ketones/aldehydes in buffer? A2_No->Q3 A3_Yes Premature oxime formation. Use pure PBS/water. Q3->A3_Yes Yes A3_No Verify PLP concentration in assay Q3->A3_No No

Fig 2. Troubleshooting decision tree for diagnosing loss of L-Canaline inhibitory activity.

Issue 1: Loss of inhibitory activity in Ornithine Aminotransferase (OAT) assays.

  • Symptom: The IC 50​ of L-Canaline has shifted significantly higher.

  • Root Cause: Degradation of the aminooxy group due to repeated freeze-thaw cycles or moisture exposure.

  • Solution: Discard the current stock. Prepare a fresh solution from the solid powder following the Argon-purge protocol (see Protocol 1). Validate the new stock using the PLP-Oxime assay (see Protocol 2).

Issue 2: Precipitation observed in DMSO stock solutions after thawing.

  • Symptom: White precipitates form when thawing a -20°C DMSO stock.

  • Root Cause: The dihydrochloride salt has limited solubility in anhydrous DMSO (approx. 1 mg/mL) compared to aqueous buffers (approx. 10 mg/mL in PBS)[1]. Freezing can cause the salt to crash out of solution.

  • Solution: Warm the aliquot to 37°C for 5 minutes and vortex vigorously. If precipitation persists, the DMSO may have absorbed water, altering the solubility profile. Switch to PBS (pH 7.2) for future stocks if compatible with your downstream assay.

Self-Validating Experimental Protocols

A robust experimental design must include internal controls. Use the following protocols to ensure the integrity of your L-Canaline supply.

Protocol 1: Reconstitution and Aliquoting

Objective: Prepare a 10 mg/mL stock solution while preventing moisture-induced degradation.

  • Equilibration: Allow the sealed vial of L-Canaline dihydrochloride to equilibrate to room temperature (approx. 30 minutes) in a desiccator before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic dihydrochloride salt, accelerating hydrolysis.

  • Solvent Preparation: Use ultra-pure, sterile PBS (pH 7.2). Ensure the solvent is completely free of trace ketones or aldehydes.

  • Dissolution: Add the solvent to achieve a 10 mg/mL concentration. Vortex gently until completely dissolved.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes.

    • Causality: Minimizes freeze-thaw cycles, which cause thermal stress and micro-environmental pH shifts during ice crystal formation.

  • Inert Gas Purge: Overlay each aliquot with Argon or Nitrogen gas before sealing.

  • Storage: Flash-freeze in liquid nitrogen and immediately transfer to a -20°C freezer.

Protocol 2: Spectrophotometric Validation (Self-Validating System)

Objective: Verify the functional integrity of stored L-Canaline by measuring its ability to form an oxime with Pyridoxal Phosphate (PLP) ()[].

  • Reagent Prep: Prepare a 100 µM solution of PLP in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Baseline Measurement: Measure the absorbance of the PLP solution at 388 nm (the characteristic peak of the PLP aldehyde group).

  • Reaction: Add L-Canaline stock to a final concentration of 200 µM. Incubate at 25°C for 15 minutes.

  • Validation: Measure the absorbance again. A successful reaction (indicating active L-Canaline) will show a rapid depletion of the 388 nm peak and the appearance of a new peak at ~275 nm, corresponding to the L-canaline-PLP oxime complex.

    • Self-Validation Check: If the 388 nm peak does not decrease by at least 80%, the L-Canaline stock has degraded and lost its nucleophilic aminooxy activity. Discard and prepare fresh.

References

  • Rosenthal, G. A. (1981). "The interaction of L-canaline with pyridoxal phosphate". European Journal of Biochemistry. URL:[Link]

  • Dahlman, D. L., & Rosenthal, G. A. (1990). "Interaction of L-canaline with ornithine aminotransferase of the tobacco hornworm, Manduca sexta (Sphingidae)". Journal of Biological Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride vs aminooxyacetic acid enzyme inhibition

Comparative Guide: (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (L-Canaline) vs. Aminooxyacetic Acid (AOAA) in Enzyme Inhibition Executive Summary For researchers targeting pyridoxal 5'-phosphate (PLP)-dependen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (L-Canaline) vs. Aminooxyacetic Acid (AOAA) in Enzyme Inhibition

Executive Summary

For researchers targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes, selecting the appropriate carbonyl-trapping inhibitor is a critical decision that dictates experimental specificity. Both (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (commonly known as L-canaline dihydrochloride) and aminooxyacetic acid (AOAA) operate via a shared mechanism: the formation of a stable, irreversible oxime complex with the PLP cofactor. However, their structural differences lead to vastly divergent selectivity profiles.

This guide provides a mechanistic comparison, kinetic data, and self-validating experimental protocols to help drug development professionals choose the right inhibitor for their specific metabolic or signaling applications.

Mechanistic Causality: Structural Mimicry vs. Pan-Enzyme Access

PLP-dependent enzymes catalyze a wide array of amino acid transformations (transamination, decarboxylation, β-/γ-elimination). Inhibitors containing an aminooxy group (-O-NH₂) are potent inactivators because they react with the aldehyde group of PLP to form an irreversible oxime linkage. The divergence in their utility lies in active-site accessibility.

  • L-Canaline : As the aminooxy analog of L-ornithine, L-canaline relies on strict structural mimicry. It is specifically recognized by the active site of ornithine aminotransferase (OAT). Upon binding, it forms a PLP-canaline oxime, effectively acting as an irreversible, active-site-directed inhibitor . Its bulky side chain prevents it from easily accessing the active sites of other PLP enzymes, granting it high specificity for ornithine-metabolizing pathways.

  • AOAA : AOAA is a small, unhindered molecule. Lacking the steric constraints of a specific amino acid side chain, it enjoys unrestricted access to the active sites of a broad spectrum of PLP-dependent enzymes, including cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), GABA transaminase (GABA-T), and kynurenine aminotransferase (KAT-I) .

G PLP PLP-Dependent Holoenzyme Canaline L-Canaline (Ornithine Analog) PLP->Canaline Structural mimicry AOAA Aminooxyacetic Acid (AOAA) (Broad Carbonyl Trapper) PLP->AOAA Unrestricted access OAT Ornithine Aminotransferase (OAT) Canaline->OAT High Affinity binding Broad CBS, CSE, GABA-T, AST AOAA->Broad Broad Affinity binding Oxime1 PLP-Canaline Oxime (Targeted Blockade) OAT->Oxime1 Irreversible Inhibition Oxime2 PLP-AOAA Oxime (Pan-Enzyme Blockade) Broad->Oxime2 Irreversible Inhibition

Mechanistic divergence of PLP-oxime formation by L-canaline and AOAA based on structural mimicry.

Comparative Kinetic Data

The following table synthesizes the inhibitory potency ( IC50​ / Ki​ ) of L-canaline and AOAA across key metabolic enzymes, highlighting their respective selectivity profiles.

InhibitorTarget EnzymeInhibitory PotencySelectivity ProfilePrimary Application
L-Canaline Ornithine Aminotransferase (OAT) Ki​≈2.0μM High (Ornithine analog)Cancer metabolism, Malaria research
L-Canaline Aspartate Aminotransferase (AST) Ki​≈170μM LowOff-target reference
AOAA Cystathionine γ-lyase (CSE) IC50​≈1.1μM Low (Pan-PLP) H2​S biosynthesis blockade
AOAA Cystathionine β-synthase (CBS) IC50​≈8.5μM Low (Pan-PLP) H2​S biosynthesis blockade
AOAA Kynurenine Aminotransferase I (KAT-I) IC50​≈13.1μM Low (Pan-PLP)Neurological pathway studies

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They account for the time-dependent nature of oxime formation and the specific cofactor cycling required for accurate kinetic measurements.

Protocol A: Targeted OAT Inhibition Assay using L-Canaline

Causality Check: OAT operates via a ping-pong mechanism, alternating between PLP and pyridoxamine phosphate (PMP) forms. L-canaline only reacts with the PLP form. Therefore, adding 2-oxoglutarate to the assay is critical to regenerate PLP from PMP, ensuring maximum inhibitor binding and preventing false-negative activity readings .

  • Holoenzyme Preparation : Incubate 0.5 nmol of purified recombinant OAT with 10 µM PLP in 100 mM potassium phosphate buffer (pH 8.0) for 15 minutes at 37°C to ensure full cofactor saturation.

  • Inhibitor Pre-incubation : Add L-canaline dihydrochloride (titrated from 0.1 µM to 50 µM). Incubate for 10 minutes. Note: Pre-incubation is mandatory because the covalent PLP-oxime formation is time-dependent.

  • Reaction Initiation : Initiate the reaction by adding 50 mM L-ornithine and 20 mM 2-oxoglutarate. The 2-oxoglutarate continuously cycles the enzyme back to the susceptible PLP state.

  • Spectrophotometric Detection : Stop the reaction after 30 minutes with 10% trichloroacetic acid. Add 0.5% o-aminobenzaldehyde (in ethanol). The downstream product, pyrroline-5-carboxylate, reacts with o-aminobenzaldehyde to form a yellow complex. Measure absorbance at 440 nm to quantify residual enzyme activity.

Protocol B: Broad-Spectrum CBS/CSE Inhibition Assay using AOAA

Causality Check: Because AOAA is a pan-PLP inhibitor, measuring its effect requires isolating the specific downstream product of the target enzyme. For CBS and CSE, this is hydrogen sulfide ( H2​S ). The methylene blue method provides a highly specific, colorimetric validation of H2​S production, ensuring that the measured inhibition directly correlates with transsulfuration pathway blockade .

  • Enzyme Setup : Dilute 5 µg of recombinant human CBS or CSE in 100 µL of 50 mM HEPES buffer (pH 7.4) containing 10 µM PLP.

  • Inhibitor Pre-incubation : Add AOAA (titrated from 0.5 µM to 100 µM) and incubate for 15 minutes at 37°C to allow the small molecule to penetrate the active site and trap the PLP.

  • Substrate Addition : Add 10 mM L-cysteine and 1 mM homocysteine to initiate the transsulfuration pathway. Seal the reaction vessels to prevent H2​S gas escape. Incubate for 60 minutes.

  • H2​S Detection (Methylene Blue Method) : Terminate the reaction by injecting 1% zinc acetate (to trap H2​S as zinc sulfide), followed by 20 mM N,N-dimethyl-p-phenylenediamine sulfate (in 7.2 M HCl) and 30 mM FeCl3​ (in 1.2 M HCl). Incubate in the dark for 20 minutes. The reaction yields methylene blue. Read absorbance at 670 nm.

Strategic Application in Drug Development

When designing an experimental pipeline, the choice between these two inhibitors hinges on the required precision of the metabolic blockade:

  • Choose L-Canaline when investigating specific polyamine/ornithine metabolic pathways (e.g., in tumor microenvironments or Plasmodium falciparum biology). Its structural mimicry ensures that collateral damage to other transaminases (like AST or ALT) is minimized, preserving overall cellular metabolic integrity.

  • Choose AOAA when a robust, systemic shutdown of PLP-dependent pathways is required, or when establishing a positive control for broad transaminase/lyase inhibition. It is the gold standard for completely abolishing endogenous H2​S production in models of hemorrhagic shock or sepsis, despite its lack of selectivity between CBS and CSE.

References

  • Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of Biochemistry, 83(1), 201-206. URL:[Link]

  • Asimakopoulou, A., Panopoulos, P., Chasapis, C. T., Coletta, C., Zhou, Z., Cirino, G., Giannis, A., Szabo, C., Spyroulias, G. A., & Papapetropoulos, A. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology, 169(4), 922-932. URL:[Link]

  • Nematollahi, A., Sun, G., Harrop, S. J., Hanrahan, J. R., & Church, W. B. (2017). High resolution crystal structures of human kynurenine aminotransferase-I bound to PLP cofactor, and in complex with aminooxyacetate. Protein Science, 26(4), 727-736. URL:[Link]

Comparative

A Comparative Guide to the Cytotoxic Activity of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (L-canaline)

This guide provides a detailed comparative analysis of the cytotoxic properties of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, commonly known as L-canaline. Designed for researchers, scientists, and professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the cytotoxic properties of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, commonly known as L-canaline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available experimental data on its IC50 values. Where direct comparative data in cancer cell lines is limited, we delve into its well-established mechanism of action, present data from relevant biological systems, and provide a comprehensive methodology for researchers to generate their own comparative data.

Introduction: L-Canaline, an Ornithine Antimetabolite

(2S)-2-amino-4-(aminooxy)butanoic acid, or L-canaline, is a non-proteinogenic amino acid found in leguminous plants. It is a structural analog of L-ornithine, differing by the substitution of the terminal methylene group with an oxygen atom. This structural similarity allows it to act as a potent antimetabolite, primarily by targeting enzymes involved in ornithine metabolism. While recognized for its antineoplastic properties, particularly against pancreatic cancer cells, a comprehensive public dataset of its comparative IC50 values across a wide range of cancer cell lines remains to be fully established[1]. This guide aims to collate the existing data, elucidate the compound's mechanism of action, and provide the necessary tools for its further investigation.

Mechanism of Action: Irreversible Inhibition of Ornithine Aminotransferase

The primary cytotoxic mechanism of L-canaline stems from its function as a potent and irreversible inhibitor of pyridoxal phosphate (PLP)-dependent enzymes[2][3]. Its main target is Ornithine Aminotransferase (OAT) , a critical mitochondrial enzyme.

Causality of Inhibition: The aminooxy group of L-canaline reacts with the aldehyde group of pyridoxal phosphate (PLP), the essential cofactor for OAT. This reaction forms a stable, covalently-bound oxime, effectively sequestering the cofactor and rendering the enzyme inactive[3]. This irreversible inhibition is highly specific and occurs at very low concentrations.

The downstream effects of OAT inhibition are profound for cancer cell metabolism:

  • Disruption of Proline and Glutamate Synthesis: OAT is a key enzyme that interconverts ornithine and α-ketoglutarate with glutamate-γ-semialdehyde and L-glutamate. Its inhibition disrupts the metabolic flux required for the synthesis of proline and glutamate, which are crucial for protein synthesis and cellular energy.

  • Impairment of Polyamine Synthesis: Ornithine is the direct precursor for polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation, differentiation, and survival. By blocking ornithine metabolism, L-canaline can disrupt the synthesis of these vital molecules, leading to cell cycle arrest and apoptosis[4].

The central role of OAT in cancer metabolism makes it a promising therapeutic target, particularly in tumors that exhibit overexpression of this enzyme, such as hepatocellular carcinoma.

L-Canaline_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol & Cellular Processes Ornithine L-Ornithine OAT Ornithine Aminotransferase (OAT) (PLP-Dependent) Ornithine->OAT ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Decarboxylation GSA Glutamate-γ-semialdehyde OAT->GSA Transamination Glutamate Glutamate Pool OAT->Glutamate Proline Proline Synthesis GSA->Proline Polyamines Polyamines (Putrescine, Spermidine) AKG α-ketoglutarate AKG->OAT ODC->Polyamines Proliferation Cell Proliferation & Survival Polyamines->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis Canaline (2S)-2-amino-4-(aminooxy)butanoic acid (L-Canaline) Canaline->OAT Inhibition Irreversible Inhibition (Oxime Formation)

Caption: Mechanism of L-Canaline Action.

Comparative IC50 Values: Available Data

While direct comparative studies on L-canaline across multiple cancer cell lines are sparse, existing research provides valuable quantitative data in other relevant cell types. This information, combined with qualitative reports, underscores its cytotoxic potential.

Cell/Organism TypeAssay/ConditionIC50 ValueReference
Human PBMCsProliferation (PMA-stimulated)0.26 mM (260 µM)[2]
Human PBMCsProliferation (Mixed Lymphocyte Reaction)0.54 mM (540 µM)[2]
Plasmodium falciparumGrowth Inhibition297 nM (0.297 µM)[2]
Human Pancreatic Cancer CellsProliferation (In Vitro)Significant Activity (Value Not Reported)[1]
  • PBMCs (Peripheral Blood Mononuclear Cells): The data indicates that L-canaline is moderately cytotoxic to rapidly dividing human immune cells, with IC50 values in the mid-micromolar range[2].

  • Plasmodium falciparum: The high potency against the malaria parasite (in the nanomolar range) highlights its effectiveness as a metabolic inhibitor in organisms highly dependent on polyamine synthesis[2].

  • Pancreatic Cancer: Qualitative reports confirm "significant antineoplastic in vitro activity" against human pancreatic cancer cells, establishing it as a compound of interest for this malignancy[1].

Activity of the Related Compound L-Canavanine

L-canaline is a metabolic product of L-canavanine, a closely related arginine antimetabolite. L-canavanine has been more extensively studied, and its IC50 values can provide a contextual benchmark for the cytotoxic potential of this class of compounds.

Cell LineCancer TypeIC50 Value (mM)Reference
HeLaCervical Carcinoma~0.2 - 1.2[5]
Caco-2Colorectal Adenocarcinoma~0.2 - 1.2[5]
MIA PaCa-2Pancreatic Carcinoma~0.2 - 1.2[5]
BxPC-3Pancreatic Carcinoma~0.2 - 1.2[5]
Hep G2Hepatocellular Carcinoma~0.2 - 1.2[5]
SK-HEP-1Hepatocellular Carcinoma~0.2 - 1.2[5]

These values, generally in the high-micromolar to low-millimolar range, demonstrate that arginine/ornithine antimetabolites possess broad, albeit moderate, single-agent cytotoxicity across various cancer types[5].

Experimental Protocol: IC50 Determination via Sulforhodamine B (SRB) Assay

To facilitate further research and the generation of comparative data, we provide a detailed, self-validating protocol for determining the IC50 value of L-canaline using the Sulforhodamine B (SRB) assay. This method measures cytotoxicity based on the total protein content of viable, fixed cells.

Principle: The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular mass and can be measured spectrophotometrically after solubilization.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest log-phase adherent cancer cells using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell density.

    • Dilute the cell suspension to a final concentration of 5,000-20,000 cells/100 µL in the appropriate culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride in sterile water or PBS.

    • Perform serial dilutions of the stock solution to create a range of final concentrations for testing (e.g., a 7-point dilution series from 10 mM down to 1 µM).

    • Remove the culture medium from the wells and add 100 µL of medium containing the respective compound concentrations. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

    • Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

    • Wash the plates 4-5 times by submerging them in a container of slow-running tap water. Remove excess water by gently tapping the plate on absorbent paper.

    • Allow the plate to air-dry completely at room temperature.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air-dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plate on an orbital shaker for 10-20 minutes to fully solubilize the protein-bound dye.

    • Measure the absorbance (Optical Density, OD) at 510-540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background OD (from medium-only wells) from all other values.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that inhibits cell growth by 50%.

SRB_Assay_Workflow Start Start Seed 1. Cell Seeding (96-well plate, 24h incubation) Start->Seed Treat 2. Compound Treatment (Serial dilutions of L-canaline, 48-72h) Seed->Treat Fix 3. Cell Fixation (Cold 10% TCA, 1h at 4°C) Treat->Fix WashDry1 4. Wash & Air Dry Fix->WashDry1 Stain 5. SRB Staining (0.4% SRB, 30 min) WashDry1->Stain WashDry2 6. Wash with 1% Acetic Acid & Air Dry Stain->WashDry2 Solubilize 7. Solubilization (10 mM Tris Base) WashDry2->Solubilize Read 8. Read Absorbance (OD at 540 nm) Solubilize->Read Analyze 9. Data Analysis (Calculate % Viability & IC50) Read->Analyze End End Analyze->End

Caption: Workflow for IC50 Determination via SRB Assay.

Discussion and Future Directions

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (L-canaline) presents a compelling profile as a targeted metabolic inhibitor for cancer therapy. Its well-defined mechanism—the irreversible inhibition of ornithine aminotransferase—offers a clear rationale for its use against tumors dependent on ornithine metabolism for proline, glutamate, and polyamine synthesis.

The current body of evidence confirms its cytotoxic activity, with a notable, albeit unquantified, effect on pancreatic cancer cells and moderate activity against proliferating lymphocytes. However, the lack of a broad, comparative IC50 dataset across multiple cancer cell lines is a clear knowledge gap. The high potency observed against P. falciparum suggests that under specific metabolic dependencies, L-canaline can be highly effective.

Future research should prioritize:

  • Systematic Screening: A comprehensive screen of L-canaline against a standardized panel of cancer cell lines (e.g., the NCI-60) is necessary to identify sensitive and resistant cancer types.

  • Biomarker Identification: Investigating the correlation between OAT expression levels and L-canaline sensitivity could lead to the development of a predictive biomarker for patient stratification.

  • Combination Therapies: Given its targeted metabolic action, L-canaline may exhibit strong synergistic effects when combined with other chemotherapeutic agents, particularly those targeting DNA replication or protein synthesis.

By systematically addressing these areas, the full potential of L-canaline as a novel anticancer agent can be elucidated.

References

  • Worthen, D. R., et al. (2002). The antiproliferative and immunotoxic effects of L-canavanine and L-canaline. Anti-Cancer Drugs, 13(3), 309-315.
  • Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences, 60(19), 1635-1641. [Link]

  • Kito, M., et al. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of Biochemistry, 83(4), 1009-1016.
  • Widyawaruyanti, A., et al. (2014). L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells. BMC Complementary and Alternative Medicine, 14, 458. [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

Sources

Validation

A Comparative Guide to an Irreversible Inhibitor: Validating the Binding Affinity of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride using Surface Plasmon Resonance

For researchers, scientists, and drug development professionals dedicated to the study of enzyme kinetics and inhibitor screening, this guide provides an in-depth, objective comparison of (2S)-2-amino-4-(aminooxy)butanoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals dedicated to the study of enzyme kinetics and inhibitor screening, this guide provides an in-depth, objective comparison of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, more commonly known as L-Canaline, and its binding affinity to its target enzyme. This document moves beyond a simple recitation of protocols to offer a comprehensive analysis grounded in the principles of surface plasmon resonance (SPR), providing the "why" behind the "how" of experimental design and data interpretation.

Introduction: The Target and the Inhibitor

(2S)-2-amino-4-(aminooxy)butanoic acid, or L-Canaline, is a naturally occurring non-proteinogenic amino acid found in certain legumes.[1] It is a potent antimetabolite and a powerful irreversible inhibitor of a class of enzymes that are crucial for amino acid metabolism: the pyridoxal 5'-phosphate (PLP)-dependent enzymes.[2] The toxicity of L-Canaline stems from its ability to react with the PLP cofactor, which is essential for the catalytic activity of these enzymes.[1]

One of the primary targets of L-Canaline is ornithine aminotransferase (OAT), a key enzyme in the urea cycle and in amino acid metabolism.[3][4] OAT catalyzes the transfer of the δ-amino group from L-ornithine to α-ketoglutarate.[5] The mechanism of inhibition by L-Canaline involves the formation of a stable oxime with the PLP cofactor at the active site of OAT, leading to irreversible inactivation of the enzyme.[2][5] Given its potent and irreversible inhibitory activity, L-Canaline serves as a valuable tool for studying the function of OAT and other PLP-dependent enzymes.

This guide will focus on the use of Surface Plasmon Resonance (SPR) to validate and quantify the binding affinity of L-Canaline to OAT. We will also introduce a relevant competitor, 5-fluoromethylornithine (5-FMO), another well-characterized irreversible inhibitor of OAT, to provide a comparative framework for evaluating L-Canaline's performance.[4]

The Power of Surface Plasmon Resonance (SPR) for Small Molecule Interaction Analysis

SPR is a label-free, real-time optical biosensing technique that allows for the detailed characterization of molecular interactions.[6] Its application in drug discovery is extensive, enabling the determination of key kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[7] For small molecule-protein interactions, SPR provides invaluable insights into binding affinity, specificity, and mechanism of action.[8]

The core principle of SPR involves the immobilization of one interacting partner (the ligand) onto a sensor chip surface, while the other partner (the analyte) is flowed over the surface in a solution.[9] The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal, measured in resonance units (RU).[10]

Experimental Design: A Step-by-Step Guide to Validating L-Canaline Binding to OAT

This section outlines a detailed protocol for an SPR-based validation of L-Canaline's binding affinity to ornithine aminotransferase, with a comparative analysis against 5-fluoromethylornithine.

Materials and Reagents
  • SPR Instrument: A Biacore instrument (e.g., Biacore T200 or similar) is recommended for its sensitivity and robust data analysis software.[11]

  • Sensor Chip: A Sensor Chip CM5 is the standard choice for covalent immobilization of proteins via amine coupling.[12]

  • Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.[13]

  • Protein: Recombinant human ornithine aminotransferase (OAT).

  • Analytes:

    • (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (L-Canaline)

    • 5-fluoromethylornithine (5-FMO)

  • Buffers:

    • Immobilization Buffer: 10 mM sodium acetate, pH 5.0

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Experimental Workflow

The following diagram illustrates the key stages of the SPR experiment for validating the binding of L-Canaline to OAT.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Kinetic Analysis cluster_data Data Processing reagents Prepare Buffers & Analytes instrument Instrument Setup & Priming reagents->instrument activation Activate CM5 Chip Surface (NHS/EDC) instrument->activation coupling Immobilize OAT via Amine Coupling activation->coupling deactivation Deactivate & Wash (Ethanolamine) coupling->deactivation injection Inject Analytes (L-Canaline & 5-FMO) over OAT Surface deactivation->injection detection Real-time Detection of Binding (Sensorgram) injection->detection fitting Fit Sensorgrams to Kinetic Models detection->fitting calculation Determine ka, kd, KD fitting->calculation

Caption: A flowchart of the Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Protocol

Step 1: OAT Immobilization

The covalent attachment of the OAT enzyme to the CM5 sensor chip is a critical step that dictates the quality of the subsequent binding data. Amine coupling is a robust and widely used method for this purpose.[14]

  • Surface Activation: Equilibrate the CM5 sensor chip with running buffer. Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to activate the carboxymethylated dextran surface.[13] This creates reactive N-hydroxysuccinimide esters.

  • Protein Coupling: Inject a solution of OAT (typically 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The primary amine groups (on lysine residues and the N-terminus) of OAT will react with the NHS esters, forming stable amide bonds.[13]

  • Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining NHS esters, preventing non-specific binding in subsequent steps.[13]

Step 2: Kinetic Analysis of L-Canaline and 5-FMO

With the OAT ligand successfully immobilized, the next step is to measure the binding kinetics of the small molecule analytes.

  • Analyte Preparation: Prepare a series of dilutions of L-Canaline and 5-FMO in the running buffer. A typical concentration range for small molecule analysis might span from low nanomolar to high micromolar, depending on the expected affinity.

  • Injection and Data Collection: Inject the different concentrations of each analyte over the immobilized OAT surface. The SPR instrument will record the binding and dissociation events in real-time, generating a sensorgram for each concentration.

Data Analysis for Irreversible Inhibitors

A key feature of both L-Canaline and 5-FMO is their irreversible binding to OAT. This presents a unique consideration for data analysis. For irreversible inhibitors, the dissociation rate (kₑ) is essentially zero. Therefore, the standard 1:1 Langmuir binding model may not be appropriate. Instead, a model that accounts for the covalent modification of the target is often used, sometimes referred to as a "two-state reaction" model where the initial binding is followed by a covalent modification step.[15] Specialized analysis software, such as the Biacore Insight Evaluation Software, can be used to fit the data to an appropriate irreversible binding model to determine the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibition constant (Kᵢ).[15]

Comparative Performance Analysis: L-Canaline vs. 5-Fluoromethylornithine

Parameter(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (L-Canaline)5-Fluoromethylornithine (5-FMO)Rationale & Significance
Target Enzyme Ornithine Aminotransferase (OAT)Ornithine Aminotransferase (OAT)Both compounds are potent inhibitors of the same PLP-dependent enzyme.[4][5]
Mechanism of Action Irreversible inhibition via oxime formation with the PLP cofactor.[2][5]Irreversible, enzyme-activated "suicide" inhibitor.[4]The different mechanisms of irreversible inhibition can influence the rate of inactivation.
Inhibition Constant (Kᵢ) ~2 µM[16]~30 µM for purified rat liver OAT.[17]A lower Kᵢ value for L-Canaline suggests a higher affinity for OAT compared to 5-FMO.
Association Rate (kₐ) Expected to be rapid.Expected to be rapid.A fast on-rate is characteristic of potent enzyme inhibitors.
Dissociation Rate (kₑ) Effectively zero due to covalent bond formation.[2]Effectively zero due to covalent modification of the enzyme.[4]The irreversible nature of the binding leads to a very long residence time of the inhibitor-enzyme complex.
Residence Time (τ = 1/kₑ) Extremely long.Extremely long.A long residence time is a key indicator of durable and effective enzyme inhibition.

Visualizing the Interaction: The Expected Sensorgram

The following diagram illustrates a typical sensorgram for the interaction of a small molecule irreversible inhibitor with an immobilized protein target.

Sensorgram cluster_curve 0,3 0,3 origin->0,3 7,0 7,0 origin->7,0 y_axis Response (RU) x_axis Time (s) p1 p2 p1:e->p2:w p3 p2->p3 p4 p3->p4 assoc_label Association Phase (Analyte Injection) dissoc_label Dissociation Phase (Buffer Flow) no_dissoc Minimal dissociation indicates irreversible binding 4.5,0 4.5,0 4.5,2.5 4.5,2.5 4.5,0->4.5,2.5

Caption: A representative SPR sensorgram for an irreversible inhibitor.

The sensorgram displays a rapid association phase upon injection of the analyte, leading to a plateau. Crucially, during the dissociation phase when only buffer is flowed over the sensor chip, there is minimal to no decrease in the response signal. This lack of dissociation is the hallmark of an irreversible or very tightly bound interaction, confirming the covalent nature of the inhibition by compounds like L-Canaline and 5-FMO.

Conclusion: A Powerful Tool for Mechanistic Insights

Surface Plasmon Resonance provides an unparalleled platform for the detailed characterization of small molecule inhibitors like (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride. By enabling the real-time measurement of binding kinetics, SPR allows for a quantitative comparison of inhibitor potency and provides critical insights into the mechanism of action. The data presented in this guide, though based on established literature values, highlights the framework through which a direct, head-to-head SPR analysis would definitively elucidate the binding characteristics of L-Canaline in comparison to other inhibitors like 5-FMO. Such studies are fundamental to the rational design and development of novel therapeutics targeting PLP-dependent enzymes.

References

  • Rahman, M. A., & Rosenthal, G. A. (1974). A mechanism of L-canaline toxicity. Journal of Biological Chemistry, 249(18), 5862-5865. [Link]

  • Biacore. Biacore Sensor Chips: Types, Applications, and Selection Guide. [Link]

  • Wikipedia. Canaline. [Link]

  • Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life sciences, 60(19), 1635–1641. [Link]

  • AP Czech. Biacore systems in small molecule drug discovery. [Link]

  • Wang, J., et al. (2025). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega. [Link]

  • BellBrook Labs. A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. [Link]

  • SPRpages. Amine-coupling. [Link]

  • Cytiva. Sensor Chip CM5. [Link]

  • Church, F. C., & Silverman, R. B. (2014). Ornithine aminotransferase vs. GABA aminotransferase. Implications for the design of new anticancer drugs. Future medicinal chemistry, 6(11), 1255–1267. [Link]

  • Wikipedia. Pyridoxal phosphate. [Link]

  • Isaacs, J. T. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. Journal of medicinal chemistry, 64(24), 17743–17756. [Link]

  • Aragen. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. [Link]

  • Reichert Technologies. Application Note #10 - Surface Plasmon Resonance. [Link]

  • Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). dl-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. The Biochemical journal, 268(2), 409–414. [Link]

  • Springer Nature Experiments. Protein Interaction Analysis by Surface Plasmon Resonance. [Link]

  • Valle, D., & Simell, O. (2017). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. Metabolites, 7(1), 11. [Link]

  • PubChem. (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride. [Link]

  • De-code. 2-Amino-4-(aminooxy)butanoic acid dihydrochloride. [Link]

  • Biosensing Instrument. Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Kito, M., Sanada, Y., & Katunuma, N. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of biochemistry, 83(1), 201–206. [Link]

  • Worthen, D. R., Ratliff, D. K., & Rosenthal, G. A. (1996). Structure-activity studies of L-canaline-mediated inhibition of porcine alanine aminotransferase. Chemical research in toxicology, 9(8), 1293–1297. [Link]

Sources

Comparative

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride compared to other ornithine analogs

Comparative Analysis of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride and Other Ornithine Analogs in Polyamine Pathway Modulation Introduction The polyamine biosynthesis pathway is a critical regulator of cell p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride and Other Ornithine Analogs in Polyamine Pathway Modulation

Introduction The polyamine biosynthesis pathway is a critical regulator of cell proliferation, differentiation, and tissue repair. Central to this pathway is L-ornithine, a non-proteinogenic amino acid that serves as a metabolic hub. Modulating ornithine metabolism is a validated strategy in oncology, parasitology, and the treatment of hyperammonemia. This guide provides an objective, data-driven comparison of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (commonly known as L-canaline dihydrochloride) against other prominent ornithine analogs, specifically α -difluoromethylornithine (DFMO) and α -methylornithine.

Mechanistic Divergence: Cofactor Targeting vs. Suicide Inhibition

While all three compounds are structural analogs of L-ornithine, their mechanisms of action and primary enzymatic targets diverge significantly, dictating their utility in experimental and clinical settings.

  • (2S)-2-amino-4-(aminooxy)butanoic acid (L-Canaline): L-Canaline is a naturally occurring aminooxy analog of ornithine derived from leguminous plants[1]. It functions as a potent, irreversible inhibitor of Ornithine Aminotransferase (OAT) . The causality of its irreversible nature lies in its highly nucleophilic O -alkyl hydroxylamine side chain. This moiety reacts vigorously with the aldehyde group of pyridoxal 5'-phosphate (PLP)—the essential cofactor of OAT—to form a stable, covalently bound oxime[2]. By directly neutralizing the cofactor rather than the enzyme backbone, L-canaline effectively traps OAT in an inactive state, preventing the conversion of ornithine to glutamate-5-semialdehyde[3].

  • α -Difluoromethylornithine (DFMO / Eflornithine): Unlike L-canaline, DFMO targets Ornithine Decarboxylase (ODC) . DFMO is an enzyme-activated, irreversible "suicide" inhibitor. It binds to the ODC active site and utilizes the PLP cofactor to undergo decarboxylation. This catalytic step generates a highly reactive ketenimine intermediate that subsequently alkylates a specific cysteine residue (Cys360 in human ODC) on the enzyme itself[4]. Thus, DFMO uses the cofactor as a weapon to destroy the enzyme's catalytic machinery.

  • α -Methylornithine: This analog also targets ODC but lacks the reactive halogenated methyl group of DFMO. Consequently, it acts as a simple competitive, reversible inhibitor, competing with natural L-ornithine for the active site without causing permanent covalent modification[5].

Pathway Arg L-Arginine ArgE Arginase Arg->ArgE Orn L-Ornithine ODC Ornithine Decarboxylase (ODC) Orn->ODC OAT Ornithine Aminotransferase (OAT) Orn->OAT Put Putrescine Poly Polyamines (Spermidine/Spermine) Put->Poly GSA Glutamate-5-semialdehyde ArgE->Orn ODC->Put OAT->GSA Canaline L-Canaline (OAT Inhibitor) Canaline->OAT Irreversible (Oxime) DFMO DFMO (ODC Inhibitor) DFMO->ODC Irreversible (Suicide) aMO α-Methylornithine (ODC Inhibitor) aMO->ODC Competitive

Ornithine metabolic branching and targeted inhibition by L-canaline, DFMO, and α-methylornithine.

Quantitative Performance & Kinetic Profiles

When selecting an ornithine analog for metabolic modulation, researchers must weigh binding affinity ( Ki​ ) against the mechanism of inhibition. The table below synthesizes the kinetic parameters of these analogs.

CompoundPrimary TargetMechanism of ActionReversibilityApparent Ki​
L-Canaline Ornithine Aminotransferase (OAT)PLP-oxime formationIrreversible~2.0 µM[6]
DFMO Ornithine Decarboxylase (ODC)Enzyme-activated alkylationIrreversible~34 - 39 µM[5]
α -Methylornithine Ornithine Decarboxylase (ODC)Substrate competitionReversible~42 µM[5]

Data Interpretation: L-Canaline demonstrates superior biochemical potency (lower Ki​ ) against its target compared to the ODC inhibitors. However, because it targets the PLP cofactor directly, high concentrations can lead to off-target effects on other PLP-dependent enzymes (e.g., aminotransferases) if not carefully titrated[2]. DFMO, while possessing a higher Ki​ , is exceptionally specific due to its requirement for ODC-mediated catalytic activation[4].

Experimental Workflow: Self-Validating OAT Inhibition Assay

To objectively evaluate the efficacy of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride in vitro, a continuous spectrophotometric assay must be employed. The following protocol incorporates a self-validating spectral shift step to confirm that inhibition is driven by PLP-oxime formation rather than non-specific protein denaturation.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified recombinant human OAT in 50 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate the enzyme with 50 µM exogenous PLP for 15 minutes at 37°C to ensure full holoenzyme saturation.

  • Inhibitor Titration: Add L-canaline dihydrochloride at varying concentrations (0.1 µM to 100 µM).

  • Self-Validation (Spectral Shift): Before adding the substrate, monitor the absorbance of the enzyme-inhibitor mixture. A successful L-canaline interaction will cause the characteristic PLP absorbance peak at 415 nm to diminish, with a concomitant emergence of an oxime peak at 370 nm[2]. Note: If the 370 nm peak does not appear, the inhibitor has degraded or the enzyme is in the PMP (pyridoxamine) form.

  • Reaction Initiation: Add 20 mM L-ornithine and 10 mM α -ketoglutarate to initiate the transamination reaction. The presence of α -ketoglutarate is crucial as it regenerates the PLP-form of the enzyme from the PMP-form, maximizing L-canaline's target availability.

  • Detection: The product, glutamate-5-semialdehyde, spontaneously cyclizes to Δ1 -pyrroline-5-carboxylate (P5C). React P5C with 2-aminobenzaldehyde to form a dihydroquinazolinium complex, and measure the absorbance continuously at 440 nm.

  • Data Analysis: Calculate the pseudo-first-order rate constants of inactivation ( kobs​ ) and plot against inhibitor concentration to derive the Ki​ and kinact​ .

Workflow Prep 1. Holoenzyme Prep OAT + 50 µM PLP Incubate 2. Inhibitor Titration Add L-Canaline Prep->Incubate Validate 3. Spectral Validation Observe 415nm -> 370nm shift Incubate->Validate Substrate 4. Reaction Initiation L-Ornithine + α-KG Validate->Substrate Measure 5. Spectrophotometry Measure P5C complex at 440 nm Substrate->Measure

Workflow for validating OAT inhibition kinetics via continuous spectrophotometric assay.

Applications in Drug Development

  • Targeting Cancer Metabolism: OAT is frequently hijacked in hepatocellular carcinoma (HCC) to drive glutamine metabolism. L-Canaline's ability to sever this metabolic shunt makes it a valuable tool in preclinical oncology models, contrasting with DFMO, which is primarily used to block polyamine-driven proliferation in neuroblastoma and colon cancer[1][4].

  • Hyperammonemia Research: By inhibiting OAT, L-canaline forces the accumulation of intracellular ornithine. This expands the substrate pool for the urea cycle, enhancing ammonia detoxification—a mechanism actively explored for urea cycle disorders.

Conclusion

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride is a highly potent, irreversible inhibitor of OAT. While DFMO and α -methylornithine are tailored for ODC inhibition to deplete downstream polyamines, L-canaline acts upstream to modulate the glutamate/proline and urea cycle pathways. Its mechanism of PLP-oxime formation requires careful experimental design, particularly regarding cofactor saturation, but offers unparalleled efficacy in OAT-dependent metabolic studies.

References

  • Rosenthal GA. L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sci. 1997.
  • Cayman Chemical. L-Canaline (CAS Number: 496-93-5). Cayman Chemical Catalog.
  • Kominami E, et al. Mode of inhibition of ornithine aminotransferase by L-canaline. PubMed.
  • Niemann G, et al. Panagrellus Redivivus Ornithine Decarboxylase: Structure of the Gene, Expression in Escherichia Coli and Characterization of the Recombinant Protein. PubMed.
  • Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. ACS Publications.
  • Rossi L, et al. Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy. Semantic Scholar.

Sources

Validation

Reproducibility of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride in Biological Replicates: A Comparative Guide

Introduction to OAT Inhibition (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, commonly known as L-Canaline dihydrochloride, is a potent, naturally occurring aminooxy analog of ornithine[1][]. It is widely utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to OAT Inhibition

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, commonly known as L-Canaline dihydrochloride, is a potent, naturally occurring aminooxy analog of ornithine[1][]. It is widely utilized by researchers and drug development professionals to irreversibly inhibit pyridoxal 5'-phosphate (PLP)-dependent enzymes, with a primary focus on ornithine aminotransferase (OAT)[1][3].

When scaling experiments from single biochemical assays to complex in vivo models, achieving high reproducibility across biological replicates is a frequent challenge. As an application scientist, I often see variability stem not from the compound's purity, but from a mismatch between the inhibitor's kinetic profile and the experimental design. This guide objectively compares L-Canaline against alternative OAT inhibitors and provides a self-validating protocol to ensure robust, reproducible biological data.

Mechanistic Causality: Why Inhibitor Choice Dictates Reproducibility

To understand the reproducibility of L-Canaline, we must examine its mechanism of action compared to alternatives. L-Canaline inactivates OAT by forming a stable, covalently linked oxime with the PLP cofactor in the enzyme's active site[4][5]. While highly efficient in vitro, its in vivo efficacy can be transient[6].

Conversely, 5-fluoromethylornithine (5FMOrn) is an enzyme-activated suicide inhibitor. It forms an enamine intermediate that irreversibly binds the active site, providing prolonged in vivo inhibition[6][7]. Gabaculine, another alternative, inhibits both GABA-transaminase and OAT, lacking the specificity of L-Canaline and 5FMOrn[4].

Mechanism OAT Ornithine Aminotransferase (OAT-PLP Complex) Oxime Stable Oxime Formation (Covalent Bond) OAT->Oxime Reacts via L-Canaline Enamine Enamine Intermediate (Irreversible Adduct) OAT->Enamine Reacts via 5-FMOrn Canaline L-Canaline (Aminooxy analog) Canaline->OAT Competes with Ornithine FMOrn 5-FMOrn (Suicide Inhibitor) FMOrn->OAT Competes with Ornithine Inhibition1 Rapid In Vitro Inhibition Transient In Vivo Oxime->Inhibition1 Inhibition2 Prolonged In Vivo Inhibition (90% at 24h) Enamine->Inhibition2

Mechanistic pathways of OAT inhibition by L-Canaline versus 5-FMOrn.

Comparative Performance Data

When designing experiments with biological replicates, selecting the right inhibitor based on the model (in vitro vs. in vivo) is critical. The table below synthesizes the kinetic and biological performance of L-Canaline dihydrochloride against its primary alternatives.

InhibitorTarget SpecificityKi / IC50Mechanism of ActionIn Vivo EfficacyReproducibility in Replicates
L-Canaline Dihydrochloride OAT (Highly specific)Ki = 2 µM[1]; IC50 ~ 30 µM[3]Oxime formation with PLP[4][5]Transient (65-70% inhibition at 500 mg/kg)[6]High in vitro; Moderate in vivo (requires strict dosing intervals)
5-Fluoromethylornithine (5FMOrn) OAT (Highly specific)Ki(app) = 30 µM[6]Enzyme-activated enamine intermediate[6]Sustained (90% inhibition at 10 mg/kg for 24h)[6]High in vivo (less sensitive to rapid clearance)
Gabaculine OAT & GABA-AT (Non-specific)N/AAromatization of PLP ring[4]Sustained but pleiotropicLow (off-target effects confound biological replicates)

Data Synthesis: L-Canaline is superior for rapid, specific in vitro enzymatic assays due to its fast reaction kinetics and tight binding (Ki = 2 µM)[1]. However, for in vivo biological replicates (e.g., murine models), 5FMOrn provides tighter error margins because it avoids the rapid clearance and transient inhibition profile of L-Canaline[6].

Experimental Protocol: Self-Validating System for L-Canaline Replicates

To achieve a low coefficient of variation (CV < 10%) across biological replicates using L-Canaline, the protocol must account for the chemical instability of the aminooxy group in aqueous solutions[3]. The following methodology incorporates internal controls to validate the integrity of the inhibitor during the assay.

Step-by-Step Methodology: In Vitro OAT Inhibition Assay

1. Reagent Preparation (Critical Step): Causality: L-Canaline dihydrochloride degrades in aqueous buffers over time, leading to batch-to-batch variability.

  • Weigh L-Canaline dihydrochloride and dissolve in anhydrous DMSO to a stock concentration of 10 mM[1].

  • Self-Validation: Aliquot and store at -20°C. Never subject aliquots to freeze-thaw cycles. Prepare the working aqueous dilution (e.g., in PBS pH 7.2) immediately prior to the assay[1][3][8].

2. Biological Sample Processing:

  • Lyse cells/tissues (e.g., 3 biological replicates of hepatic tissue) in cold 100 mM Tris-HCl (pH 7.8) containing protease inhibitors[9].

  • Centrifuge at 16,000 x g for 20 minutes at 4°C to isolate the mitochondrial matrix fraction where OAT is localized[7][9].

3. Inhibitor Incubation:

  • Incubate 50 µg of protein lysate with varying concentrations of L-Canaline (0.1 µM to 100 µM) for exactly 15 minutes at 37°C.

  • Self-Validation: Include a "PLP-rescue" control. Because L-Canaline inhibition is driven by PLP depletion, adding excess exogenous PLP (1 mM) to a parallel replicate should partially restore OAT activity, confirming the specific mechanism of inhibition[].

4. Enzymatic Reaction & Colorimetric Readout:

  • Initiate the reaction by adding L-ornithine (5 mM) and α-ketoglutarate (5 mM).

  • Incubate for 30 minutes. Stop the reaction with 10% trichloroacetic acid (TCA).

  • Measure the product (pyrroline-5-carboxylate) using a colorimetric assay with o-aminobenzaldehyde (absorbance at 440 nm).

  • Note on Alternative Assays: For direct quantification of L-Canaline itself in biological matrices, carbamylation with cyanate to form O-ureidohomoserine followed by colorimetric analysis significantly enhances reproducibility[10].

Workflow Prep 1. Reagent Prep Fresh L-Canaline in DMSO Lysis 2. Tissue Lysis Isolate Mitochondrial Fraction Prep->Lysis Incubation 3. Inhibitor Incubation 15 min at 37°C Lysis->Incubation Control Internal Control Exogenous PLP Rescue Incubation->Control Validates Mechanism Readout 4. Colorimetric Readout Absorbance at 440 nm Incubation->Readout Control->Readout Data Data Normalization Calculate % Inhibition (CV < 10%) Readout->Data

Self-validating experimental workflow for assessing OAT inhibition across biological replicates.

Addressing Reproducibility: Expert Insights

Researchers frequently struggle with high variance in L-Canaline in vivo studies. The root cause is typically tied to pharmacokinetics and handling:

  • In Vitro vs. In Vivo Disconnect: While L-Canaline reacts faster than 5FMOrn in vitro, in vivo administration (e.g., 500 mg/kg in murine models) only produces a transient 65-70% inhibition[6]. If biological replicates are sacrificed at different time points post-dosing, the resulting OAT activity will vary wildly.

  • Stereochemistry: Ensure you are using the (2S) enantiomer (L-Canaline). While the D-enantiomer can react with PLP, it does so considerably slower, introducing kinetic variability if a racemic mixture (DL-canaline) is used[6].

  • Storage and Handling: The dihydrochloride salt is hygroscopic. Moisture absorption leads to degradation. Always store the crystalline solid desiccated at -20°C and avoid long-term storage of aqueous solutions[3][8].

By tightly controlling the temporal variables of your assay and ensuring the chemical integrity of the aminooxy moiety, L-Canaline dihydrochloride serves as an exceptionally reliable tool for elucidating amino acid metabolism.

References

  • Biochemical Journal. Seiler, N., et al. "dl-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase." (1990). Available at: [Link]

  • MDPI Biology. Ginguay, A., et al. "Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways." (2017). Available at: [Link]

  • Google Patents. "Ornithine aminotransferase inhibition with GABA analogues for treatment of hepatocellular carcinoma." US Patent 9603820B2.
  • bioRxiv. "Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants." (2024). Available at: [Link]

  • PubMed (Analytical Biochemistry). Rosenthal, G. A., & Thomas, D. "Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline." (1984). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride proper disposal procedures

Operational Safety and Disposal Architecture for (2S)-2-amino-4-(aminooxy)butanoic Acid Dihydrochloride Executive Summary and Mechanistic Grounding (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, widely known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Architecture for (2S)-2-amino-4-(aminooxy)butanoic Acid Dihydrochloride

Executive Summary and Mechanistic Grounding

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, widely known as L-canaline dihydrochloride, is a potent, naturally derived aminooxy analog of ornithine. In drug development and biochemical research, it is utilized for its ability to irreversibly inhibit pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases[1].

Because of its unique mechanism of action—forming stable oximes with alpha-keto acids and essential cofactors—L-canaline is broadly cytotoxic to bacteria, insects, and mammalian cells[1]. Consequently, its disposal cannot be treated as standard aqueous or organic waste. Improper disposal risks environmental contamination, specifically threatening aquatic ecosystems due to its high water solubility and classification as a Water Hazard Class 1 substance. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound.

Physicochemical and Toxicological Profile

To design a robust disposal protocol, we must first quantify the hazard. The following table summarizes the critical operational data for L-canaline dihydrochloride to inform risk assessment.

ParameterValue / ClassificationOperational Implication
Chemical Formula C4H10N2O3 • 2HClHighly water-soluble; requires secure containment against ambient moisture.
Molecular Weight 134.1 g/mol (free base)Readily aerosolizes as a fine powder; necessitates strict dedusting controls.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Harmful via all primary exposure routes. Requires full barrier PPE.
Eye/Skin Hazard Eye Dam. 1 (H318), Skin Irrit. 2 (H315)Causes serious eye damage. Splash goggles and face shield mandatory.
Target Organ Toxicity STOT SE 3 (H335)May cause respiratory irritation. Must be handled in a certified fume hood.
Environmental Hazard Water Hazard Class 1Slightly hazardous to water. Absolute prohibition on drain disposal.

Mechanistic Pathway of Toxicity

Understanding the biochemical causality of L-canaline's toxicity informs our stringent handling requirements. The aminooxy group (-O-NH2) is highly nucleophilic, attacking the aldehyde group of pyridoxal phosphate to form an irreversible oxime linkage. This permanently inactivates transaminases, halting amino acid metabolism and inducing cellular apoptosis[1][2].

Mechanism Canaline L-Canaline (Aminooxy Nucleophile) Reaction Irreversible Oxime Formation Canaline->Reaction PLP Pyridoxal Phosphate (Enzyme Cofactor) PLP->Reaction Inhibition Aminotransferase Inactivation Reaction->Inhibition Toxicity Metabolic Arrest & Cytotoxicity Inhibition->Toxicity

Mechanism of L-Canaline toxicity via irreversible oxime formation with PLP.

Operational Safety and Handling Methodology

To ensure a self-validating safety system, researchers must adopt a multi-layered barrier approach before any disposal procedures begin.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all weighing, mixing, and transferring inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent aerosol exposure[3].

  • PPE Verification: Don double-layered chemotherapy-rated nitrile gloves, a disposable impermeable lab coat, and splash-proof safety goggles[3][4].

    • Causality: The dihydrochloride salt is highly hygroscopic and can easily dissolve in sweat, accelerating dermal absorption. Double-gloving ensures the outer layer can be immediately discarded upon suspected contamination.

  • Environmental Isolation: Store the compound in a tightly sealed receptacle under an inert atmosphere (e.g., nitrogen or argon) at -20°C, protected from moisture and light[4].

Step-by-Step Disposal Procedures

Because L-canaline dihydrochloride contains both a reactive aminooxy group and a hydrochloride salt, its waste streams must be carefully segregated and neutralized. The ultimate goal is high-temperature incineration, which provides the thermal energy required to completely break the stable C-O-N bonds, preventing environmental persistence[3].

Protocol A: Routine Liquid Waste Disposal

  • Segregation: Collect all aqueous solutions containing L-canaline in a dedicated, chemically compatible, high-density polyethylene (HDPE) waste carboy. Do not mix with strong oxidizers or heavy metals.

  • Neutralization (Self-Validating Step): Because it is a dihydrochloride salt, aqueous waste may be highly acidic. Slowly add a neutralizing agent (e.g., 1M NaOH or sodium bicarbonate solution) to the waste stream[5].

    • Validation: Verify the pH using broad-range indicator paper. The system is validated when the pH stabilizes between 6.0 and 8.0, ensuring the solution will not corrode transport containers or react violently with other neutral waste.

  • Absorption: For small liquid volumes, absorb the neutralized solution using an inert material (such as vermiculite or diatomaceous earth)[5].

  • Labeling & Transfer: Seal the container, label it explicitly as "Hazardous Waste: L-Canaline (Aminooxy Compound) - Toxic/Irritant," and transfer it to the institutional Environmental Health and Safety (EHS) collection point for high-temperature incineration[3].

Protocol B: Solid Waste and Spill Decontamination

  • Containment: In the event of a powder spill, do not sweep dry, as this generates hazardous aerosols[4].

  • Wetting: Gently mist the spill area with a slightly basic aqueous solution to suppress dust and begin neutralizing the hydrochloride salt.

  • Collection: Use damp, absorbent pads to wipe up the material. Place all contaminated pads, along with the outer layer of your nitrile gloves, into a biohazard/chemical waste bag[3].

  • Secondary Cleaning: Wash the spill surface thoroughly with soap and water to remove any residual compound, ensuring no trace amounts remain to cross-contaminate future experiments[6].

  • Final Destruction: Route the sealed solid waste bags to EHS for high-temperature incineration[3][6].

Workflow Start L-Canaline Waste Generation Type Waste State? Start->Type Solid Solid Powder & Contaminated PPE Type->Solid Dry Liquid Aqueous Solutions Type->Liquid Wet Contain Wet Wipe & Contain (Avoid Dusting) Solid->Contain Neutralize Neutralize pH & Absorb (Inert Material) Liquid->Neutralize Segregate Segregate in Sealed, Labeled Containers Contain->Segregate Neutralize->Segregate Incinerate High-Temperature Incineration Segregate->Incinerate Final Disposal

Workflow for the containment, segregation, and disposal of L-Canaline waste.

Conclusion

The handling and disposal of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride demand rigorous adherence to chemical safety protocols. By understanding the mechanistic basis of its toxicity—specifically its irreversible binding to PLP—researchers can appreciate the necessity of stringent engineering controls, pH-validated neutralization, and final destruction via high-temperature incineration.

Sources

Handling

Personal protective equipment for handling (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of potent biochemical inhibitors into high-throughput workflows. (2S)-2-amino-4-(aminooxy)butanoic acid dihydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of potent biochemical inhibitors into high-throughput workflows. (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride —widely known as L-Canaline dihydrochloride—is an indispensable structural analog of ornithine used to interrogate polyamine metabolism.

However, its physical state as a finely milled, highly water-soluble dihydrochloride salt presents acute exposure risks that demand rigorous operational discipline. This guide provides a comprehensive, field-proven framework for handling this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Toxicology & Hazard Assessment

To handle a chemical safely, you must first understand how it inflicts damage. L-Canaline acts by forming a highly stable oxime complex with Pyridoxal 5'-Phosphate (PLP), irreversibly inhibiting PLP-dependent enzymes such as ornithine aminotransferase (OAT)[1].

If the crystalline powder is inhaled or absorbed through the skin, it can trigger unintended systemic enzymatic inhibition alongside severe localized irritation. Furthermore, as a dihydrochloride salt, it readily hydrolyzes upon contact with mucosal membranes or sweat, creating a highly acidic microenvironment that causes serious eye damage (H318) and skin irritation (H315).

Pathway Canaline L-Canaline (Dihydrochloride) PLP Pyridoxal 5'-Phosphate (PLP) Canaline->PLP Covalent Binding Oxime Stable Oxime Complex PLP->Oxime Condensation OAT Ornithine Aminotransferase (Inhibited) Oxime->OAT Enzyme Inactivation

Mechanism of Action: L-Canaline covalently binds PLP, forming an oxime that inhibits OAT.

Mandatory Personal Protective Equipment (PPE) Matrix

According to standard , handling this compound requires strict adherence to the following PPE specifications to mitigate its GHS hazard classifications.

Hazard Class (GHS)Hazard StatementMechanistic RiskRequired PPE Specification
Acute Toxicity H302, H312, H332Systemic PLP-enzyme inhibition via mucosal/dermal absorption.Double Nitrile Gloves (≥0.11 mm thickness), N95/P100 Respirator (if handled outside hood).
Serious Eye Damage H318Dihydrochloride salt causes severe osmotic and pH-driven ocular tissue damage.Tight-fitting chemical safety goggles (ANSI Z87.1+ compliant).
Skin Irritation H315Acidic salt hydrolysis on sweaty skin causes localized erythema.Flame-resistant or standard lab coat with knit cuffs, fully buttoned.
STOT SE (Respiratory) H335Inhalation of fine crystalline dust triggers acute airway inflammation.Class II Type A2 Biological Safety Cabinet or dedicated powder hood.

Operational Plan: Safe Weighing & Handling Protocol

The most critical phase of handling L-Canaline dihydrochloride is the transfer and weighing process, where the risk of powder aerosolization is highest.

Workflow Prep 1. Preparation Verify Airflow & Don PPE Transfer 2. Transfer Move Sealed Vial to Hood Prep->Transfer Airflow >100 fpm Weigh 3. Execution Weigh Powder & Solubilize Transfer->Weigh Open Only in Hood Decon 4. Decontamination Wet-Wipe Surfaces Weigh->Decon Seal Containers Dispose 5. Disposal Segregate Hazardous Waste Decon->Dispose Doff PPE

Standard Operating Procedure: Step-by-step workflow for safe weighing and handling.

Phase 1: Preparation & Workspace Validation
  • Verify Engineering Controls: Activate the fume hood or powder weighing hood.

    • Self-Validation Step: Hold a single-ply Kimwipe near the sash gap; a clear inward pull confirms adequate negative pressure (>100 fpm). Never proceed if the tissue flutters outward.

  • Don PPE Sequentially: Put on the lab coat, followed by chemical safety goggles. Don the first pair of nitrile gloves, ensuring they cover the knit cuffs of the lab coat. Don the second pair of gloves over the first.

Phase 2: Execution (Weighing & Solubilization)
  • Equilibrate: If the sealed vial was stored at -20°C, allow it to reach room temperature before opening.

    • Causality Note: Opening a cold vial introduces atmospheric moisture. The highly hygroscopic dihydrochloride salt will rapidly absorb this moisture, causing the powder to clump and degrading the compound's molar integrity.

  • Weigh: Using an anti-static micro-spatula, transfer the powder to a weighing boat.

    • Causality Note: Anti-static tools prevent the fine crystals from repelling each other and aerosolizing outside the weighing boat.

  • Solubilize In-Situ: Add your buffer or solvent directly to the receiving tube inside the hood before removing it.

    • Self-Validation Step: Inspect the exterior of the sealed solution vial. If it is visually clean, wipe it once with a 70% ethanol-soaked Kimwipe. Transporting the chemical in solution entirely eliminates the risk of powder aerosolization in the open lab.

Phase 3: Decontamination & Doffing
  • Wet-Wipe: Spray a paper towel with distilled water or 70% ethanol and wipe down the balance and hood surface.

    • Causality Note: Dry sweeping aerosolizes the powder; wet-wiping solubilizes and captures the salt safely.

  • Doff Outer Gloves: Remove the outer contaminated gloves inside the hood and dispose of them in the solid hazardous waste bin. Your clean inner gloves now act as a pristine barrier, ensuring your skin remains uncontaminated when handling the sealed solution vials.

Emergency Response & Spill Management

Even with rigorous protocols, accidental exposure can occur. Immediate, causality-driven action is required[2].

  • Powder Spill: Do not sweep. Cover the spill with absorbent paper towels, gently wet the towels with water to dissolve the salt, and wipe inward to prevent spreading. Place all materials in a sealed biohazard/chemical waste bag.

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with water for at least 15 minutes.

    • Causality Note: The dihydrochloride salt forms an acidic solution upon contact with sweat. Immediate dilution prevents chemical burns. Do not attempt to use basic neutralizing agents on the skin, as the resulting exothermic reaction will exacerbate tissue damage.

  • Ocular Exposure: Flush eyes with a continuous stream of water for 15 minutes, holding eyelids open. Seek immediate ophthalmological medical attention due to the risk of severe tissue damage (H318).

Logistical Protocols: Waste Disposal

Proper logistical segregation prevents downstream reactions and environmental contamination.

  • Solid Waste: All contaminated PPE, weighing boats, spatulas, and Kimwipes must be placed in a sealed, labeled chemical waste bag.

  • Liquid Waste: Aqueous solutions of L-Canaline should be collected in a designated, compatible liquid waste carboy. Ensure this carboy is kept strictly isolated from strong oxidizing agents, as incompatible mixing can lead to rapid gas evolution and container rupture[3].

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets". United States Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.